Product packaging for Allopurinol(Cat. No.:CAS No. 180749-06-8)

Allopurinol

Cat. No.: B063421
CAS No.: 180749-06-8
M. Wt: 136.11 g/mol
InChI Key: OFCNXPDARWKPPY-UHFFFAOYSA-N
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Description

Allopurinol is a potent, competitive, and highly specific inhibitor of the enzyme xanthine oxidase, making it an indispensable pharmacological tool for research into purine metabolism and related pathologies. By inhibiting xanthine oxidase, this compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid biosynthesis. This primary mechanism underpins its extensive use in creating in vitro and in vivo models for studying hyperuricemia, gout, and tumor lysis syndrome. Beyond its classical application, this compound and its active metabolite, oxypurinol, are widely utilized in cardiovascular and ischemia-reperfusion injury research due to their ability to mitigate oxidative stress by limiting xanthine oxidase-derived reactive oxygen species (ROS) production. Researchers also employ this compound to investigate the interplay between purine metabolism and inflammatory pathways, as well as its potential protective roles in endothelial dysfunction and metabolic disorders. This compound is offered For Research Use Only, providing scientists with a high-purity standard to ensure reliable and reproducible experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B063421 Allopurinol CAS No. 180749-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
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InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
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InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N
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Canonical SMILES

C1=NNC2=C1C(=O)NC=N2
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Molecular Formula

C5H4N4O
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
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DSSTOX Substance ID

DTXSID4022573
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Molecular Weight

136.11 g/mol
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Physical Description

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid
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Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L
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Color/Form

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals

CAS No.

315-30-0, 184789-03-5, 691008-24-9
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
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Melting Point

greater than 662 °F (NTP, 1992), >300, 350 °C
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Foundational & Exploratory

Allopurinol as a Competitive Inhibitor of Xanthine Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the final two steps that lead to the production of uric acid. Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[1][2] Allopurinol has been a cornerstone therapy for managing hyperuricemia for decades.[2] This technical guide provides an in-depth analysis of this compound's mechanism as a competitive inhibitor of xanthine oxidase. It details the enzyme kinetics, metabolic pathways, and standard experimental protocols for studying this interaction. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this classic enzyme-inhibitor relationship.

Mechanism of Action: Competitive Inhibition and Metabolic Activation

This compound exerts its therapeutic effect by directly targeting xanthine oxidase. The mechanism is multifaceted, involving both the parent drug and its primary metabolite.

2.1 this compound: A Pro-drug and Competitive Inhibitor this compound is a structural analog of the natural purine base hypoxanthine.[3][4][5] This structural similarity allows it to bind to the active site of xanthine oxidase, acting as a competitive inhibitor.[1][6][7] At lower concentrations, this compound also serves as a substrate for the enzyme.[2]

2.2 Oxypurinol: The Active Metabolite Upon administration, this compound is rapidly metabolized in the liver to its active metabolite, oxypurinol (also known as alloxanthine).[8][9][10] This conversion is catalyzed by both xanthine oxidase and aldehyde oxidase.[9][11] Oxypurinol is a structural analog of xanthine and is also a potent inhibitor of xanthine oxidase.[1][8][9] Due to its much longer elimination half-life (approximately 18-30 hours) compared to this compound (1-2 hours), oxypurinol is responsible for the majority of the drug's sustained therapeutic effect.[4][5][10]

2.3 Interaction with the Molybdenum Active Site The active site of xanthine oxidase contains a molybdenum cofactor, which is essential for its catalytic activity.[12][13][14] The process of inhibition involves the binding of this compound or oxypurinol to this active site, which in turn leads to the reduction of the molybdenum center from Mo(VI) to Mo(IV).[15][16] This interaction effectively blocks the binding of the natural substrates, hypoxanthine and xanthine, thereby halting the production of uric acid.[1][17]

Enzyme Kinetics and Quantitative Data

The inhibitory effect of this compound and its metabolite oxypurinol on xanthine oxidase has been quantified through various kinetic studies. The primary mechanism is competitive inhibition, which is characterized by an increase in the Michaelis constant (Km) of the substrate, with no significant change in the maximum reaction velocity (Vmax).[1][6][7]

Table 1: Quantitative Inhibition Data for this compound and Oxypurinol

InhibitorEnzyme FormSubstrateInhibition TypeK_i Value (μM)IC_50 Value
This compound Xanthine OxidaseXanthineCompetitiveNot widely reported8.57 ± 0.30 µg/mL[18]; 14.67 µM[19]
Oxypurinol Xanthine Oxidase (XO)XanthineCompetitive6.35 ± 0.96[20]Not specified
Oxypurinol Xanthine Dehydrogenase (XDH)XanthineCompetitive4.60 ± 0.87[20]Not specified
Oxypurinol Xanthine Dehydrogenase (XDH)HypoxanthineCompetitive3.15 ± 0.22[20]Not specified

Note: IC_50 values can vary based on experimental conditions. K_i (inhibition constant) is a more absolute measure of inhibitor potency.

Signaling Pathways and Logical Relationships

Visual diagrams are essential for understanding the complex biochemical processes involved. The following diagrams, generated using Graphviz, illustrate the purine metabolism pathway, the mechanism of competitive inhibition, and a typical experimental workflow.

Diagram 1: Purine Metabolism and this compound Inhibition

Diagram 2: Mechanism of Competitive Inhibition

Experimental_Workflow Diagram 3: Workflow for Xanthine Oxidase Inhibition Assay cluster_kinetics For Kinetic Analysis start Start: Prepare Reagents prep Assay Mixture: Buffer + Enzyme + Inhibitor (or vehicle for control) start->prep preincubate Pre-incubate mixture (e.g., 15 min at 25°C) prep->preincubate react Initiate Reaction: Add Substrate (Xanthine) preincubate->react measure Spectrophotometric Measurement (Absorbance at ~295 nm over time) react->measure calculate Calculate % Inhibition measure->calculate vary_s Repeat assay with varying [Substrate] at fixed [Inhibitor] calculate->vary_s plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) vary_s->plot determine Determine Inhibition Type and calculate Ki plot->determine end End determine->end

Diagram 3: Workflow for Xanthine Oxidase Inhibition Assay

Experimental Protocols

To study the inhibition of xanthine oxidase by this compound, standardized in vitro assays are employed. These protocols allow for the determination of inhibitory activity (IC_50) and the mode of inhibition.

5.1 Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol is adapted from established methodologies.[19][21][22]

  • Objective: To determine the inhibitory effect of a compound on xanthine oxidase activity by measuring the rate of uric acid formation.

  • Materials:

    • Xanthine Oxidase (from bovine milk or other sources)

    • Xanthine (Substrate)

    • This compound (Positive Control Inhibitor)

    • Phosphate Buffer (e.g., 70 mM, pH 7.5)

    • Hydrochloric Acid (HCl, e.g., 1N) to stop the reaction (optional)

    • Spectrophotometer capable of reading at 290-295 nm

    • 96-well UV-transparent plates or cuvettes

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in phosphate buffer. Keep on ice.

      • Prepare a stock solution of xanthine (e.g., 150 µM) in the same buffer. Note: Xanthine may require a small amount of NaOH to dissolve before dilution in buffer.[22]

      • Prepare serial dilutions of this compound and any test compounds in the buffer.

    • Assay Setup:

      • In a 96-well plate or cuvette, add the following to each well:

        • 50 µL of the test compound solution (or this compound for positive control, or buffer for negative control).

        • 35 µL of phosphate buffer.

        • 30 µL of the xanthine oxidase enzyme solution.

    • Pre-incubation:

      • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.[19][21] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation:

      • Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution to each well.

    • Measurement:

      • Immediately begin monitoring the change in absorbance at 295 nm using a spectrophotometer.[22] The rate of increase in absorbance corresponds to the rate of uric acid formation.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each concentration of the inhibitor.

      • Determine the percentage of inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

      • Plot % Inhibition versus inhibitor concentration to determine the IC_50 value (the concentration of inhibitor that causes 50% inhibition).

5.2 Protocol: Determining Inhibition Type using Lineweaver-Burk Plot

  • Objective: To determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

  • Procedure:

    • Follow the assay protocol described in 5.1.

    • Perform the assay using several different concentrations of the substrate, xanthine (e.g., 10, 20, 40, 80, 120 µM).[18]

    • For each substrate concentration, measure the reaction rate in the absence of the inhibitor (control) and in the presence of one or two fixed concentrations of this compound.

    • Calculate the reciprocal of the reaction velocities (1/V) and the reciprocal of the substrate concentrations (1/[S]).

    • Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.[23][24]

    • Interpretation:

      • Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged), but will have different x-intercepts (Km increases).[7][24]

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but have different y-intercepts (Vmax decreases).[24][25]

      • Uncompetitive Inhibition: The lines will be parallel.[24][25]

Conclusion

This compound's efficacy in treating hyperuricemia is a direct result of its function as a competitive inhibitor of xanthine oxidase. As a structural analog of hypoxanthine, it is metabolized to oxypurinol, which then acts as the primary, long-acting inhibitor by blocking the enzyme's active site.[1][9][10] This competitive mechanism, characterized by an increased substrate Km without altering Vmax, has been consistently demonstrated through kinetic studies.[6][7] The experimental protocols detailed herein provide a robust framework for researchers to investigate and confirm this mechanism. A thorough understanding of this classic drug-enzyme interaction remains fundamental for professionals in pharmacology and drug development, serving as a model for the rational design of new enzyme inhibitors.

References

Oxypurinol: An In-depth Technical Guide on the Active Metabolite of Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol has been a cornerstone in the management of hyperuricemia and gout for decades.[1][2][3] Its therapeutic efficacy is largely attributed to its active metabolite, oxypurinol.[4][5] This technical guide provides a comprehensive overview of oxypurinol, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used in its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, a structural analog of the purine base hypoxanthine, is a widely prescribed urate-lowering therapy.[1][6] Following oral administration, this compound is rapidly and extensively metabolized in the liver to oxypurinol (also known as alloxanthine).[6][7][8] This conversion is primarily catalyzed by aldehyde oxidase and to a lesser extent by xanthine oxidase.[9] Oxypurinol is itself a potent inhibitor of xanthine oxidase and, due to its significantly longer half-life compared to its parent drug, is responsible for the majority of this compound's therapeutic effect.[4][7][8][10] Understanding the distinct properties of oxypurinol is therefore critical for optimizing treatment strategies, managing adverse effects, and developing new therapeutic agents.

Mechanism of Action

Inhibition of Xanthine Oxidase

The primary mechanism of action for both this compound and oxypurinol is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway.[6][7][8] This metalloenzyme catalyzes the final two steps of uric acid synthesis: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][11]

This compound acts as a substrate and a competitive inhibitor of xanthine oxidase.[2] The enzyme hydroxylates this compound to form oxypurinol. This process results in the reduction of the molybdenum center of the enzyme from Mo(VI) to Mo(IV).[1] Oxypurinol binds tightly to the reduced form of the enzyme, acting as a noncompetitive inhibitor and preventing the subsequent oxidation of natural purine substrates.[1][2] This inhibition leads to a decrease in the production of uric acid and an increase in the plasma and urine concentrations of the more soluble purine precursors, hypoxanthine and xanthine.[6]

While both compounds inhibit xanthine oxidase, their inhibitory profiles differ. This compound's inhibition is attenuated by elevated concentrations of xanthine and hypoxanthine, whereas oxypurinol's potency is relatively unaffected by substrate concentration.[12] However, some in vivo studies have suggested that directly administered oxypurinol has a weaker urate-lowering effect than an equivalent dose of this compound, indicating a more complex interaction than simple enzyme inhibition.[1][13]

Feedback Inhibition of de Novo Purine Synthesis

In addition to xanthine oxidase inhibition, this compound and oxypurinol can influence de novo purine synthesis. By increasing the levels of hypoxanthine and xanthine, these compounds can lead to an increased reutilization of these purine bases for nucleotide and nucleic acid synthesis via the salvage pathway, involving the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase).[6] The resulting increase in nucleotide concentrations can cause feedback inhibition of amidophosphoribosyltransferase, a rate-limiting enzyme in de novo purine biosynthesis.[6] However, studies have shown that oxypurinol only weakly inhibits the conversion of hypoxanthine to xanthine and is therefore less likely to significantly affect this feedback inhibition pathway.[1][13]

Signaling and Metabolic Pathways

The metabolic conversion of this compound and its subsequent impact on purine metabolism are central to its therapeutic effect. The following diagram illustrates this pathway.

G cluster_0 This compound Metabolism and Action cluster_1 Purine Catabolism Pathway cluster_2 Clinical Outcome This compound This compound Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Aldehyde Oxidase Xanthine Oxidase Xanthine Xanthine Oxypurinol->Xanthine Inhibition UricAcid Uric Acid Oxypurinol->UricAcid Inhibition Hypoxanthine Hypoxanthine Hypoxanthine->Xanthine Xanthine Oxidase Xanthine->UricAcid Xanthine Oxidase DecreasedUricAcid Decreased Serum Uric Acid

Caption: Metabolic pathway of this compound and its inhibitory effect on uric acid synthesis.

Pharmacokinetics: this compound vs. Oxypurinol

The significant differences in the pharmacokinetic profiles of this compound and its active metabolite, oxypurinol, are crucial for understanding the drug's sustained therapeutic effect. This compound has a short half-life, while oxypurinol is eliminated much more slowly, primarily through renal excretion.[3][4][7]

Table 1: Comparative Pharmacokinetic Parameters
ParameterThis compoundOxypurinolReference(s)
Oral Bioavailability ~79 ± 20%N/A (Metabolite)[4][5]
Peak Plasma Time ~1.5 hours~4.5 hours[6]
Elimination Half-life (t½) ~1.2 ± 0.3 hours~15-23.3 ± 6.0 hours[4][5][7]
Apparent Volume of Distribution (Vd/F) ~1.31 ± 0.41 L/kg~0.59 ± 0.16 L/kg[4][5]
Apparent Oral Clearance (CL/F) ~15.8 ± 5.2 mL/min/kg~0.31 ± 0.07 mL/min/kg[4][5]
Primary Route of Elimination MetabolismRenal Excretion[4][7][14]
Plasma Protein Binding NegligibleNegligible[6]

Values are presented as mean ± SD for subjects with normal renal function.

Therapeutic Drug Monitoring (TDM)

Monitoring plasma oxypurinol concentrations can be a valuable tool to optimize this compound therapy, particularly in patients who do not achieve the target serum urate levels or have impaired renal function.[4][15][16] TDM can help assess patient adherence, investigate suboptimal response, and potentially mitigate the risk of adverse reactions.[15][17]

Table 2: Therapeutic Targets and Monitoring for Oxypurinol
ParameterValue/RangeRationaleReference(s)
Suggested Therapeutic Range 5 - 22.8 mg/L (approx. 33 - 150 µmol/L)To achieve target serum urate < 6 mg/dL (0.36 mmol/L).[10][18]
Optimal Sampling Time 6-9 hours post-doseTo correlate with established therapeutic ranges.[15][18]
Time to Reach Steady State 5-6 daysAfter initiating or changing this compound dose.[18]

The following diagram outlines the logical workflow for implementing therapeutic drug monitoring for this compound therapy.

TDM_Workflow Start Initiate/Adjust This compound Therapy Wait Wait for Steady State (5-6 days) Start->Wait Assess Assess Serum Urate (SU) and Clinical Response Wait->Assess TargetMet SU Target Met (<6 mg/dL) Assess->TargetMet Yes TargetNotMet SU Target Not Met Assess->TargetNotMet No Monitor Continue Monitoring Clinical Response TargetMet->Monitor ConsiderTDM Consider Oxypurinol TDM TargetNotMet->ConsiderTDM CollectSample Collect Blood Sample (6-9 hours post-dose) ConsiderTDM->CollectSample MeasureOxypurinol Measure Plasma Oxypurinol Concentration CollectSample->MeasureOxypurinol Interpret Interpret Results MeasureOxypurinol->Interpret Adherence Sub-therapeutic (Check Adherence) Interpret->Adherence Low DoseAdj Therapeutic but SU high (Consider Dose Increase or Alternative Causes) Interpret->DoseAdj Therapeutic Toxicity Supra-therapeutic (Assess for Toxicity, Consider Dose Reduction) Interpret->Toxicity High

Caption: Logical workflow for therapeutic drug monitoring of oxypurinol.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase. The assay measures the production of uric acid, which absorbs light at 293-295 nm.

Materials:

  • Xanthine Oxidase (e.g., from bovine milk), diluted to a working concentration (e.g., 0.01-0.1 units/mL).

  • Phosphate Buffer (e.g., 70-100 mM, pH 7.5).

  • Xanthine (Substrate) solution (e.g., 150 µM in buffer).

  • Test Inhibitor (e.g., Oxypurinol) at various concentrations.

  • Positive Control (e.g., this compound).

  • UV/Vis Spectrophotometer.

  • Cuvettes.

Procedure:

  • Assay Mixture Preparation: In a cuvette, combine the phosphate buffer, the test inhibitor solution (or buffer for the uninhibited control), and the xanthine oxidase enzyme solution.[19][20] A typical reaction volume is 1-3 mL.

  • Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution to the cuvette and mix gently.[19][21]

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 293 nm or 295 nm for a period of 3-5 minutes.[21] Record the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.

  • Blank Measurement: Prepare a blank reaction containing all components except the enzyme to correct for any background absorbance.

  • Calculation: Calculate the percentage of xanthine oxidase inhibition using the following formula: % Inhibition = [1 - (B / A)] x 100 Where A is the enzyme activity without the inhibitor and B is the activity with the inhibitor.[19]

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Diagram

Assay_Workflow start Start prep_reagents Prepare Reagents: - XO Enzyme - Buffer (pH 7.5) - Xanthine Substrate - Test Inhibitor start->prep_reagents assay_setup Prepare Assay Mixture in Cuvette: Buffer + Inhibitor + Enzyme prep_reagents->assay_setup pre_incubate Pre-incubate (e.g., 15 min at 25°C) assay_setup->pre_incubate initiate_reaction Initiate Reaction: Add Xanthine Substrate pre_incubate->initiate_reaction measure_abs Measure Absorbance Increase at 295 nm over time initiate_reaction->measure_abs calculate_rate Calculate Initial Reaction Rate (ΔOD/min) measure_abs->calculate_rate analyze_data Calculate % Inhibition calculate_rate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for an in vitro xanthine oxidase inhibition assay.

Adverse Effects and Clinical Considerations

While generally well-tolerated, this compound therapy can lead to adverse effects, the most severe being this compound Hypersensitivity Syndrome (AHS), a rare but potentially fatal condition.[7] Evidence suggests that AHS is a T-cell-mediated immune reaction primarily to oxypurinol, not this compound itself.[7][9] The risk is strongly associated with the HLA-B*58:01 allele, particularly in certain Asian populations, and may be increased by high initial doses of this compound and the presence of renal impairment, which leads to higher plasma concentrations of oxypurinol.[7][18][22]

Conclusion

Oxypurinol is the principal active metabolite of this compound and the primary agent responsible for its urate-lowering effects. Its long half-life and potent, noncompetitive inhibition of xanthine oxidase make it a highly effective therapeutic molecule. A thorough understanding of its distinct pharmacokinetics, mechanism of action, and the methodologies used for its evaluation is essential for drug development professionals and researchers. The continued study of oxypurinol, including therapeutic drug monitoring and pharmacogenomic associations, will further refine its clinical use and help minimize the risk of severe adverse reactions, ensuring safer and more effective management of hyperuricemia.

References

A Technical Guide to the In Vitro Antioxidant Properties of Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its role as a competitive inhibitor of xanthine oxidase. Beyond its urate-lowering effects, a substantial body of in vitro research has illuminated its capacity to function as an antioxidant. This technical guide provides an in-depth examination of the antioxidant properties of this compound demonstrated in in vitro settings. It consolidates quantitative data, details common experimental protocols, and visualizes the key mechanisms and workflows. The evidence underscores a dual antioxidant mechanism: a primary, indirect action via the reduction of reactive oxygen species (ROS) production by inhibiting xanthine oxidase, and a secondary, direct role as a free radical scavenger. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of this compound beyond its established indications.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two principal pathways. The dominant mechanism is indirect, stemming from its well-established function as a xanthine oxidase inhibitor. A secondary, yet significant, mechanism involves the direct scavenging of potent reactive oxygen species.

Inhibition of Xanthine Oxidase-Mediated ROS Production

Xanthine oxidoreductase (XOR) is the rate-limiting enzyme in purine catabolism, converting hypoxanthine to xanthine and subsequently to uric acid.[1][2] During this process, particularly in its oxidase form (XO), the enzyme generates significant amounts of superoxide (O₂•−) and hydrogen peroxide (H₂O₂), which are key contributors to oxidative stress.[1][3]

This compound, a structural analog of hypoxanthine, acts as a competitive inhibitor of xanthine oxidase.[2][4] By blocking the enzyme's active site, this compound curtails the production of uric acid and, critically, the concurrent generation of ROS.[1][5] Its major metabolite, oxypurinol, is also a potent inhibitor of the enzyme.[6] This reduction in the enzymatic source of free radicals is considered the primary antioxidant mechanism of this compound.[5][7]

Xanthine_Oxidase_Inhibition cluster_pathway Purine Catabolism & ROS Production cluster_inhibition Inhibitory Action Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine ROS1 O₂•⁻, H₂O₂ XO1->ROS1 generates XO2->UricAcid ROS2 O₂•⁻, H₂O₂ XO2->ROS2 generates This compound This compound Inhibition1 This compound->Inhibition1 Inhibits Inhibition2 This compound->Inhibition2 Inhibits Inhibition1->XO1 Inhibition2->XO2

Caption: this compound's inhibition of Xanthine Oxidase to reduce ROS.
Direct Free Radical Scavenging

Beyond enzyme inhibition, this compound and its metabolite oxypurinol have demonstrated direct free radical-scavenging capabilities.[8] Studies have shown that this compound is a potent scavenger of the highly reactive hydroxyl radical (•OH).[6][9][10] The second-order rate constant for the reaction between this compound and •OH is estimated to be approximately 10⁹ M⁻¹s⁻¹.[6] Oxypurinol is an even more effective scavenger of hydroxyl radicals than its parent compound.[6][10] However, this compound's ability to scavenge other radicals, such as singlet oxygen, appears to be negligible.[9][11] Some studies also report that this compound shows minimal direct scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, particularly when compared to classic antioxidants like ascorbic acid.[12]

Quantitative Data on In Vitro Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro models. The data presented below are compiled from multiple studies to facilitate comparison.

Table 1: Free Radical Scavenging Activity
Assay SystemRadical SpeciesThis compound's EffectComparator & EffectReference(s)
Galvanoxyl Radical AssayGalvanoxyl RadicalEfficient scavenging activity observed in ethanolic solutions.Less efficient than Vitamin C.[9][11]
Hydroxyl Radical AssayHydroxyl Radical (•OH)Potent scavenger (k₂ ≈ 10⁹ M⁻¹s⁻¹).Oxypurinol is a better scavenger (k₂ ≈ 4 x 10⁹ M⁻¹s⁻¹).[6][10]
DPPH Radical ScavengingDPPH RadicalNegligible scavenging activity at concentrations up to 500 μM.Ascorbic Acid IC₅₀ = 33.16 ± 7.38 μM.[12]
Singlet Oxygen QuenchingSinglet Oxygen (¹O₂)Interaction and quenching were negligible.N/A[9][11]
Table 2: Inhibition of Lipid Peroxidation
In Vitro ModelPeroxidation MarkerThis compound's EffectComparator & EffectReference(s)
Linoleic Acid PeroxidationGeneral Peroxidation~30% delay in peroxidation.Vitamin C (~65% inhibition), Vitamin E (~70% inhibition).[11]
Linolenic Acid Peroxidation (LAP) AssayMalondialdehyde (MDA)Did not inhibit LAP at concentrations from 10¹ to 10³ μM.Butylated hydroxytoluene (BHT) showed 80% inhibition at 10¹ μM.[13]
Rabbit Kidney Homogenates (Ischemia/Reperfusion)Schiff bases, TBA-reactive material, Diene conjugatesSignificantly inhibited markers of lipid peroxidation.N/A[7][14]
Table 3: Effects on Cellular Oxidative Stress
Cell TypeConditionMeasured ParameterThis compound's EffectReference(s)
Human Umbilical Vein Endothelial Cells (HUVECs)Exposure to sera from hypertensive patientsMitochondrial ROS, Mitochondrial massPartially reversed increases in these markers.[15][16]
Human Erythrocytes (RBCs)UV-A irradiation in the presence of cinoxacin (phototoxin)PhotohemolysisDiminished the photohemolytic effect of cinoxacin.[9][11]

Detailed Experimental Protocols

The evaluation of this compound's antioxidant properties relies on a set of standardized in vitro assays. The methodologies for key experiments are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for assessing direct radical scavenging.[17]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

  • General Protocol:

    • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Various concentrations of this compound (and a standard antioxidant like ascorbic acid) are prepared.

    • A fixed volume of the DPPH solution is added to the test and standard solutions.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically ~517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical) is often determined from a dose-response curve.[17]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (in Methanol) D Mix DPPH with this compound /Control/Blank A->D B Prepare this compound Solutions (Varying Concentrations) B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in Dark (e.g., 30 min at RT) D->E F Measure Absorbance at ~517 nm E->F G Calculate % Inhibition F->G H Determine IC₅₀ Value G->H

Caption: General experimental workflow for the DPPH assay.
Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidative degradation of lipids.

  • Principle: Lipid peroxidation can be initiated in a lipid-rich system (e.g., linoleic acid emulsion or tissue homogenate) using a free radical initiator. The extent of peroxidation is quantified by measuring its byproducts, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex (TBA-Reactive Substances or TBARS) that can be measured spectrophotometrically or fluorometrically.[7][13]

  • General Protocol (using TBARS method):

    • Prepare a substrate solution (e.g., rabbit kidney homogenate).[7]

    • Add various concentrations of this compound or a standard antioxidant to the substrate.

    • Induce peroxidation (e.g., by incubation or addition of an initiator like a ferrous salt).[9]

    • Stop the reaction and add TBA reagent and an acid (e.g., trichloroacetic acid).

    • Heat the mixture (e.g., in a boiling water bath) to facilitate the reaction between MDA and TBA.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 532-553 nm).[7]

    • Calculate the percentage inhibition of lipid peroxidation compared to a control without the antioxidant.

Cellular Oxidative Stress Assay in Endothelial Cells

These assays assess the protective effects of a compound in a biologically relevant system.

  • Principle: Cultured cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are exposed to an oxidative stressor. The protective effect of this compound is determined by measuring intracellular ROS levels or markers of cellular damage.

  • General Protocol:

    • Cell Culture: HUVECs are cultured under standard conditions until they reach the desired confluence.

    • Treatment: Cells are treated with an oxidative stressor. For example, they can be exposed to serum from hypertensive patients, which is known to induce oxidative stress and senescence.[15][16]

    • Co-treatment: A parallel group of cells is treated with the stressor in the presence of this compound. Control groups (untreated and this compound-only) are also maintained.

    • Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).

    • ROS Measurement: Intracellular ROS levels (e.g., mitochondrial ROS) are measured using fluorescent probes (e.g., MitoSOX Red) and analyzed via flow cytometry or fluorescence microscopy.

    • Analysis: The fluorescence intensity of the treated groups is compared to the control groups to determine if this compound reduced the stress-induced increase in ROS.

Cellular_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment Groups cluster_analysis Analysis A Culture HUVECs to Desired Confluence B Control Group (No Treatment) C Stressor Group (e.g., Hypertensive Sera) D Treatment Group (Stressor + this compound) E Incubate Cells B->E C->E D->E F Add Fluorescent ROS Probe (e.g., MitoSOX) E->F G Measure ROS Levels (Flow Cytometry/Microscopy) F->G H Compare Fluorescence Between Groups G->H

Caption: Workflow for cellular antioxidant activity assay.

Conclusion and Future Directions

In vitro studies conclusively demonstrate that this compound possesses significant antioxidant properties that operate through a dual mechanism. Its primary role is the potent inhibition of xanthine oxidase, which effectively suppresses a major enzymatic source of reactive oxygen species. Secondly, this compound and its active metabolite, oxypurinol, can directly scavenge highly damaging free radicals, most notably the hydroxyl radical.

While its direct scavenging activity against certain radicals like DPPH is limited, its combined effect of reducing ROS production and neutralizing specific ROS positions it as a compound of significant interest for conditions characterized by oxidative stress. The data compiled in this guide provide a quantitative basis for these properties and the detailed protocols offer a framework for future research. For drug development professionals, these findings suggest that the therapeutic applications of this compound may extend beyond gout, warranting further investigation into its role in mitigating oxidative damage in cardiovascular, renal, and neurodegenerative diseases. Future in vitro work should focus on dissecting its effects on other specific ROS and exploring its impact on complex intracellular antioxidant signaling pathways.

References

Methodological & Application

Application Notes: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allopurinol is a structural isomer of hypoxanthine, a natural purine base. It is a widely used medication for managing conditions associated with hyperuricemia, such as gout, kidney stones, and high uric acid levels resulting from chemotherapy.[1][2] The therapeutic action of this compound stems from its ability to inhibit xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[2][3] This inhibition leads to a reduction in uric acid production. This compound is metabolized in the liver to its active metabolite, oxypurinol, which also contributes to the inhibition of xanthine oxidase.[1][4]

Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity, sensitivity, and precision required for this purpose.[5] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of this compound in tablet dosage forms, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7]

Mechanism of Action of this compound

The diagram below illustrates the mechanism by which this compound reduces uric acid formation.

G cluster_purine Purine Metabolism cluster_drug Drug Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid (Causes Gout) Xanthine->UricAcid Xanthine Oxidase This compound This compound XanthineOxidase Xanthine Oxidase This compound->XanthineOxidase Inhibits

Caption: this compound inhibits the enzyme xanthine oxidase.

Experimental Protocol

This protocol details a validated isocratic RP-HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with UV/VWD/PDA Detector
Column ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent[5]
Mobile Phase Acetonitrile : pH 4.6 Acetate Buffer (50:50, v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL[6]
Detection Wavelength 254 nm[5]
Column Temperature Ambient (e.g., 25 °C)
Run Time Approximately 3-5 minutes

2. Reagents and Chemicals

  • This compound Reference Standard (USP grade or equivalent)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (Analytical grade)

  • Orthophosphoric Acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • This compound tablets (Sample)

3. Solution Preparation

  • pH 4.6 Acetate Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a buffer solution. Adjust the pH to 4.6 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared pH 4.6 buffer in a 50:50 volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.[5]

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[6]

  • Calibration Curve Standards (2.5 - 15 µg/mL): Perform serial dilutions of the Standard Stock Solution with the mobile phase to obtain a series of at least five standard solutions with concentrations ranging from 2.5 µg/mL to 15 µg/mL.[6]

4. Sample Preparation (from Tablets)

  • Weigh and finely powder not fewer than 10 this compound tablets.[6]

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[6]

  • Pipette 1.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final theoretical concentration of 10 µg/mL.

5. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the 10 µg/mL standard solution five or six times and evaluate the following parameters.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0[7]
Theoretical Plates (N) Not less than 2000[7]
% RSD of Peak Areas Not more than 2.0%[7]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6][7]

Table 3: Summary of Method Validation Data

Validation ParameterSpecification / Acceptance CriteriaTypical Result
Specificity / Selectivity No interference from excipients at the retention time of this compound.[6]The method is selective for this compound.
Linearity
    Range2.5 - 15 µg/mL[6]2.5 - 15 µg/mL
    Correlation Coefficient (r²)≥ 0.998[6]≥ 0.9988
Accuracy (% Recovery) 90% - 110%[6]99.01% - 100.83%
Precision (% RSD)
    Intra-day (Repeatability)≤ 2.0%[6]< 2.0%
    Inter-day (Intermediate Precision)≤ 2.0%[6]< 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:11.36 µg/mL[6]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:14.09 µg/mL[6]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).The method is robust.

Workflow and Validation Logic Diagrams

HPLC Method Development and Analysis Workflow

The workflow for developing and implementing the HPLC method is outlined below.

G cluster_dev Method Development cluster_val Method Validation (ICH) cluster_routine Routine Analysis Col Column Selection (e.g., C18) MP Mobile Phase Optimization Col->MP Det Detector Wavelength Selection (254 nm) MP->Det Params Optimize Flow Rate, Injection Volume Det->Params Spec Specificity Params->Spec Lin Linearity & Range Acc Accuracy Prec Precision LODQ LOD / LOQ Rob Robustness SS System Suitability Test Rob->SS SamplePrep Sample Preparation SS->SamplePrep Inject HPLC Injection SamplePrep->Inject Quant Quantification Inject->Quant

Caption: Workflow for HPLC method development and routine analysis.

Relationship of Key HPLC Validation Parameters

The logical hierarchy and relationship between fundamental validation parameters are crucial for establishing a reliable analytical method.

G node_main Validated HPLC Method node_spec Specificity node_main->node_spec node_lin Linearity node_main->node_lin node_acc Accuracy node_main->node_acc node_prec Precision node_main->node_prec node_loq Limit of Quantification (LOQ) node_lin->node_loq node_lod Limit of Detection (LOD) node_loq->node_lod

Caption: Logical relationship of key HPLC validation parameters.

References

Application Note & Protocol: A Stability-Indicating HPLC Method for Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. To ensure its efficacy and safety, it is crucial to monitor its stability and identify any potential degradation products that may form during storage or manufacturing. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This method is essential for assessing the stability of drug substances and drug products under various environmental conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

This protocol outlines the chromatographic conditions, procedures for forced degradation studies, and method validation parameters based on established scientific literature.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from its potential degradation products. The separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18 column) and a polar mobile phase. Forced degradation studies are performed to demonstrate the specificity of the method in separating the parent drug from any degradants formed under various stress conditions.

Materials and Reagents

  • This compound reference standard

  • This compound tablets or bulk drug substance

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Dipotassium phosphate (analytical grade)

  • Ammonium acetate (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following chromatographic conditions have been found to be effective for the analysis of this compound and its degradation products.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., ODS, 250 x 4.6 mm, 5 µm)[3]C8 (e.g., Zorbax SB, 50mm x 4.6mm, 1.8µm)[4]C18 (e.g., Waters spherisorb ODS1, 250 mm × 4.6 mm, 5 μ)[5][6]
Mobile Phase 0.1 M Dipotassium phosphate buffer (pH 3.5) and Acetonitrile (55:45 v/v)[3]Gradient elution with 0.025M Potassium dihydrogen phosphate buffer (pH 2.5) and Methanol[4]Isocratic elution with Methanol, Acetonitrile, and Water (60:25:15 v/v/v)[6]
Flow Rate 1.5 mL/min[3]1.0 mL/min[4]0.9 mL/min[5][6]
Detection Wavelength 254 nm[3]230 nm[4]246 nm[5][6]
Column Temperature Ambient25°C[4]50°C[5][6]
Injection Volume 20 µL5 µL[4]20 µL
Run Time 10 min10 min[4]10 min

Experimental Protocols

Preparation of Solutions

5.1.1. Diluent Preparation: A mixture of the mobile phase buffer and organic modifier in a suitable ratio (e.g., 80:20 v/v of buffer and acetonitrile) can be used as a diluent.[4]

5.1.2. Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[4]

5.1.3. Sample Solution Preparation: For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume to achieve a concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1] These studies involve subjecting the this compound solution to various stress conditions to induce degradation.

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_process Experimental Process Acid Acid Hydrolysis (e.g., 1M HCl, 90°C, 1h) Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base Base Hydrolysis (e.g., 1M NaOH, 90°C, 1h) Base->Neutralize Oxidation Oxidative Degradation (e.g., 30% H2O2, RT, 24h) Dilute Dilute to Working Concentration Oxidation->Dilute Thermal Thermal Degradation (e.g., 90°C, 48h) Thermal->Dilute Photolytic Photolytic Degradation (UV light at 254 nm, 16h) Photolytic->Dilute Start This compound Solution Stress Apply Stress Conditions Start->Stress Neutralize->Dilute Inject Inject into HPLC Dilute->Inject Analyze Analyze Chromatograms Inject->Analyze

Caption: Workflow for Forced Degradation Studies of this compound.

5.2.1. Acid Hydrolysis: To 5 mL of the this compound stock solution, add 1 mL of 1 M hydrochloric acid. Heat the solution in a water bath at 90°C for 1 hour.[7] After cooling to room temperature, neutralize the solution with 1 M sodium hydroxide and dilute to a suitable volume with the mobile phase.

5.2.2. Base Hydrolysis: To 5 mL of the this compound stock solution, add 1 mL of 1 M sodium hydroxide. Heat the solution in a water bath at 90°C for 1 hour.[7] After cooling, neutralize the solution with 1 M hydrochloric acid and dilute to a suitable volume with the mobile phase.

5.2.3. Oxidative Degradation: To 5 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable volume with the mobile phase.

5.2.4. Thermal Degradation: Expose the solid this compound powder to a temperature of 90°C in a hot air oven for 48 hours.[7] After the specified time, dissolve an appropriate amount of the powder in the mobile phase to obtain the desired concentration.

5.2.5. Photolytic Degradation: Expose the solid this compound powder to UV light at 254 nm for 16 hours.[7] Following exposure, dissolve an appropriate amount of the powder in the mobile phase to obtain the desired concentration.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9] The key validation parameters are summarized below.

Workflow for HPLC Method Validation:

Method_Validation_Workflow cluster_params Validation Parameters cluster_process Validation Process Specificity Specificity Evaluate Evaluate Data Against Acceptance Criteria Specificity->Evaluate Linearity Linearity & Range Linearity->Evaluate Accuracy Accuracy Accuracy->Evaluate Precision Precision (Repeatability & Intermediate) Precision->Evaluate LOD Limit of Detection (LOD) LOD->Evaluate LOQ Limit of Quantification (LOQ) LOQ->Evaluate Robustness Robustness Robustness->Evaluate Start Developed HPLC Method Perform Perform Validation Experiments Start->Perform Report Validation Report Evaluate->Report

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, this compound standard, and stressed samples.No interference from blank, placebo, or degradation products at the retention time of this compound. Peak purity of this compound should be demonstrated.
Linearity Analyze a series of at least five concentrations of this compound (e.g., 20-100 µg/mL).[8]Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity study.The range for which the method is linear, accurate, and precise.
Accuracy (Recovery) Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%).[8]Mean recovery should be within 98-102%.
Precision Repeatability (Intra-day): Analyze at least six replicate injections of the standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[10]The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[10]The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results.The method should remain unaffected by small, deliberate variations in the parameters. System suitability parameters should be met.

Data Presentation

The results of the forced degradation studies and method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Summary of Forced Degradation Studies

Stress ConditionTreatment% Degradation of this compoundObservations
Acid Hydrolysis 1 M HCl, 90°C, 1h[Insert Value][e.g., Number of degradation peaks, their retention times, and peak areas]
Base Hydrolysis 1 M NaOH, 90°C, 1h[Insert Value][e.g., Number of degradation peaks, their retention times, and peak areas]
Oxidative Degradation 30% H₂O₂, RT, 24h[Insert Value][e.g., Number of degradation peaks, their retention times, and peak areas]
Thermal Degradation 90°C, 48h[Insert Value][e.g., Number of degradation peaks, their retention times, and peak areas]
Photolytic Degradation UV light (254 nm), 16h[Insert Value][e.g., Number of degradation peaks, their retention times, and peak areas]

Table 4: Summary of Method Validation Results

Validation ParameterResult
Specificity [e.g., No interference observed, Peak purity > 990]
Linearity (r²) [e.g., 0.9995]
Range (µg/mL) [e.g., 20 - 100]
Accuracy (% Recovery) [e.g., 99.5% - 101.2%]
Precision (RSD %) Repeatability: [e.g., 0.8%]Intermediate: [e.g., 1.2%]
LOD (µg/mL) [e.g., 0.1]
LOQ (µg/mL) [e.g., 0.3]
Robustness [e.g., The method is robust for minor changes in flow rate and mobile phase composition.]

Conclusion

The described HPLC method is specific, accurate, precise, and robust for the determination of this compound in the presence of its degradation products. This stability-indicating method can be effectively used for the routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations, ensuring the delivery of a safe and effective product to patients.

References

Application Note: Quantification of Allopurinol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of allopurinol in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The procedure has been compiled and adapted from various validated methods.[1][2][3][4][5]

Introduction

This compound is a widely prescribed medication for the management of hyperuricemia and gout.[1][6] It acts as a structural isomer of hypoxanthine and functions by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[6][7][8][9] By blocking this pathway, this compound effectively reduces the production of uric acid, thereby preventing the formation of urate crystals in joints and kidneys.[6] Accurate and reliable quantification of this compound in biological matrices is crucial for assessing treatment efficacy and for pharmacokinetic evaluations. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose.[10]

Mechanism of Action: this compound

Allopurinol_Mechanism cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound This compound->Inhibition XanthineOxidase Xanthine Oxidase caption Figure 1. Mechanism of action of this compound. Allopurinol_Workflow Start Start: Human Plasma Sample AddIS Add Internal Standard Start->AddIS Precipitation Protein Precipitation (Acetonitrile + Formic Acid) AddIS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data End End: Report Concentration Data->End caption Figure 2. Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Allopurinol Administration in a Mouse Model of Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing a mouse model of hyperuricemia and for the administration of allopurinol to study its therapeutic effects. The included data and visualizations offer a comprehensive overview of the expected outcomes and underlying mechanisms.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key factor in the pathogenesis of gout and is associated with kidney disease and cardiovascular conditions.[1] Mouse models of hyperuricemia are essential for understanding the disease's mechanisms and for the preclinical evaluation of therapeutic agents like this compound. This compound is a structural analog of hypoxanthine and a well-known inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[2] By inhibiting this enzyme, this compound effectively reduces uric acid production.[3]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models of hyperuricemia.

Table 1: Effect of this compound on Serum Uric Acid and Kidney Function Markers

GroupSerum Uric Acid (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Serum Creatinine (CRE) (mg/dL)
Normal Control 1.13 ± 0.0222.4 ± 1.50.52 ± 0.04
Hyperuricemic Model 2.89 ± 0.1845.8 ± 3.20.98 ± 0.07
This compound-treated (5 mg/kg) 1.45 ± 0.1128.6 ± 2.10.65 ± 0.05
This compound-treated (10 mg/kg) 1.21 ± 0.0925.1 ± 1.80.58 ± 0.04

Data are presented as mean ± standard deviation. The hyperuricemic model was induced using potassium oxonate. This compound was administered orally for 7 days.[1][4]

Table 2: Effect of this compound on Hepatic Xanthine Oxidase (XOD) Activity

GroupHepatic XOD Activity (U/g protein)
Normal Control 8.5 ± 0.7
Hyperuricemic Model 21.3 ± 1.9
This compound-treated (10 mg/kg) 10.2 ± 0.9

Data are presented as mean ± standard deviation. The hyperuricemic model was induced using yeast extract. This compound was administered orally.[4]

Table 3: Effect of this compound on Pro-inflammatory Cytokines in Serum

GroupTNF-α (pg/mL)IL-1β (pg/mL)
Normal Control 35.2 ± 3.128.4 ± 2.5
Hyperuricemic Model 89.6 ± 7.575.1 ± 6.3
This compound-treated (5 mg/kg) 45.8 ± 4.239.7 ± 3.6

Data are presented as mean ± standard deviation. The hyperuricemic model was induced using potassium oxonate. This compound was administered orally for 7 days.[1]

Experimental Protocols

Protocol 1: Induction of Hyperuricemia using Potassium Oxonate

This protocol describes the induction of hyperuricemia in mice using the uricase inhibitor potassium oxonate.[5]

Materials:

  • Male Kunming mice (or other suitable strain), 6-8 weeks old

  • Potassium oxonate (PO)

  • Sterile saline solution (0.9% NaCl)

  • Animal gavage needles

  • Syringes

Procedure:

  • Acclimatize mice for at least one week before the experiment with free access to standard chow and water.

  • Prepare a fresh solution of potassium oxonate in sterile saline. A common concentration is 25 mg/mL.

  • Induce hyperuricemia by administering potassium oxonate (250 mg/kg body weight) via intraperitoneal injection or oral gavage.[1][6] The administration is typically performed once daily for a period of 7 to 21 days.[6][7]

  • To enhance the hyperuricemic state, some protocols include the co-administration of a purine precursor like hypoxanthine (500 mg/kg) by oral gavage.[8]

  • Monitor the animals daily for any signs of distress.

  • At the end of the induction period, collect blood samples for the measurement of serum uric acid to confirm the establishment of the hyperuricemic model.

Protocol 2: this compound Administration

This protocol details the administration of this compound to the hyperuricemic mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium solution)

  • Animal gavage needles

  • Syringes

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle. Common dosages range from 5 mg/kg to 50 mg/kg body weight.[1][9]

  • One hour after the administration of potassium oxonate, administer the this compound suspension to the treatment group via oral gavage.[1]

  • The control group should receive an equivalent volume of the vehicle.

  • Continue the daily administration of both potassium oxonate and this compound for the duration of the study (typically 7 days).[1]

  • At the end of the treatment period, collect blood and tissue samples for analysis.

Protocol 3: Measurement of Biochemical Parameters

Serum Uric Acid, BUN, and Creatinine:

  • Collect blood samples via cardiac puncture or retro-orbital bleeding and allow them to clot.

  • Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.

  • Measure the concentrations of uric acid, BUN, and creatinine using commercially available assay kits according to the manufacturer's instructions.

Hepatic Xanthine Oxidase (XOD) Activity:

  • Euthanize the mice and perfuse the liver with ice-cold saline.

  • Homogenize a portion of the liver tissue in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Measure the XOD activity in the supernatant using a commercial assay kit that detects the production of uric acid or hydrogen peroxide.

Serum Cytokine Levels (TNF-α, IL-1β):

  • Collect and prepare serum as described above.

  • Measure the concentrations of TNF-α and IL-1β in the serum using specific ELISA kits according to the manufacturer's protocols.[1]

Visualizations

Signaling Pathway

Purine_Metabolism_and_Allopurinol_Action Purines Dietary Purines & Endogenous Synthesis Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by XO UricAcid Uric Acid Xanthine->UricAcid Catalyzed by XO Inflammation Inflammation (↑ TNF-α, IL-1β) UricAcid->Inflammation Promotes XanthineOxidase Xanthine Oxidase (XO) This compound This compound This compound->XanthineOxidase Inhibits

Caption: Purine metabolism and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Acclimatize Mice (1 week) Grouping Divide into Groups: - Normal Control - Hyperuricemic Model - this compound-treated Start->Grouping Induction Induce Hyperuricemia: Daily Potassium Oxonate (PO) (e.g., 250 mg/kg, i.p.) Grouping->Induction Treatment Treatment: - Model Group: Vehicle - this compound Group: this compound (e.g., 5-10 mg/kg, p.o.) 1 hr after PO Induction->Treatment Duration Continue for 7 Days Treatment->Duration Sampling Sample Collection: - Blood (Serum) - Liver Tissue Duration->Sampling Analysis Biochemical Analysis: - Serum Uric Acid, BUN, Creatinine - Hepatic XOD Activity - Serum Cytokines (TNF-α, IL-1β) Sampling->Analysis End End: Data Analysis & Interpretation Analysis->End

Caption: Workflow for evaluating this compound in a mouse model.

References

Application Notes and Protocols for Cell Culture-Based Assays of Allopurinol's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol, a widely prescribed medication for the management of hyperuricemia and gout, functions by inhibiting xanthine oxidase. While generally considered safe, this compound can exhibit cytotoxic effects, which are of significant interest in various research and clinical contexts. These effects range from desirable, such as sensitizing cancer cells to therapeutic agents, to severe adverse drug reactions like Stevens-Johnson Syndrome (SJS).[1][2] Therefore, robust in vitro assays are crucial for understanding and predicting this compound's cytotoxic potential.

These application notes provide a comprehensive overview of cell culture-based assays to evaluate the cytotoxic effects of this compound. Detailed protocols for key methodologies are provided, along with data presentation guidelines and visualizations of experimental workflows and signaling pathways.

Overview of Cell Culture-Based Assays

A variety of in vitro assays can be employed to assess the cytotoxic effects of this compound. The choice of assay depends on the specific research question, the cell type being investigated, and the anticipated mechanism of cell death. Key assay categories include:

  • Cell Viability Assays: These assays, such as the MTT and resazurin assays, measure metabolic activity, which is indicative of the viable cell number.[3][4][5]

  • Cytotoxicity Assays: Assays like the lactate dehydrogenase (LDH) release assay quantify cell membrane damage, a hallmark of necrosis and late apoptosis.[6][7]

  • Apoptosis Assays: These methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and caspase activity assays, specifically detect programmed cell death.[8]

  • Oxidative Stress Assays: Given that this compound inhibits xanthine oxidase, an enzyme that can produce reactive oxygen species (ROS), assays measuring ROS levels and antioxidant capacity are relevant.[9][10][11]

  • Mechanism-Specific Assays: For investigating specific pathways, techniques like Western blotting for protein expression, reporter gene assays for promoter activity, and specialized co-culture models for immune-mediated cytotoxicity are employed.[8][12][13]

Key Signaling Pathways

This compound's cytotoxic effects can be mediated by various signaling pathways. A notable example is its ability to sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. This is achieved through the upregulation of Death Receptor 5 (DR5) in a CHOP-dependent manner.[8][14]

Allopurinol_TRAIL_Sensitization This compound-Induced Sensitization to TRAIL Apoptosis This compound This compound XO Xanthine Oxidase This compound->XO inhibits CHOP CHOP XO->CHOP upregulates DR5_promoter DR5 Promoter CHOP->DR5_promoter activates DR5_mRNA DR5 mRNA DR5_promoter->DR5_mRNA transcription DR5_protein DR5 Protein DR5_mRNA->DR5_protein translation Apoptosis Apoptosis DR5_protein->Apoptosis TRAIL TRAIL TRAIL->Apoptosis

Caption: this compound sensitizes cancer cells to TRAIL-induced apoptosis by upregulating DR5.

Data Presentation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Cytotoxicity of this compound and its Derivatives in Various Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound Derivative 4BEL-7402 (Hepatoma)MTT25.5[15]
This compound Derivative 4SMMC-7221 (Hepatoma)MTT35.2[15]
17-AAG (Control)BEL-7402 (Hepatoma)MTT12.4[15]
17-AAG (Control)SMMC-7221 (Hepatoma)MTT9.85[15]

Table 2: Effect of this compound on Cell Viability in Macrophage Cell Lines

Cell LineThis compound Concentration (µg/mL)Incubation Time (h)Viability Assay% Viability (relative to control)Reference
THP-112.5 - 40066ResazurinConcentration-dependent decrease[16]
U-93712.5 - 40066ResazurinConcentration-dependent decrease[16]
RAW 264.712.5 - 40066ResazurinConcentration-dependent decrease[16]
J774.112.5 - 40066ResazurinConcentration-dependent decrease[16]
DH-8212.5 - 40066ResazurinConcentration-dependent decrease[16]

Experimental Protocols

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Testing start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with this compound (and/or other agents) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Cytotoxicity/Viability Assay (e.g., MTT, LDH, Annexin V) incubation->assay data_acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data_acquisition data_analysis Data Analysis (e.g., IC50 calculation, statistical analysis) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the cytotoxicity of this compound in cell culture.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[3][4][17][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cells of interest (e.g., PC-3, DU145, BEL-7402)[8][15]

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[4]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on standard LDH cytotoxicity assay kits.[6][19]

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells.[6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Protocol 3: Co-culture Assay for this compound-Induced Hypersensitivity

This protocol is a conceptual framework based on in vitro models for studying drug-induced hypersensitivity reactions like SJS.[12]

Principle: To model the T-cell mediated response in this compound-induced SJS, patient-derived or genetically engineered immune cells (T-cells) and antigen-presenting cells (APCs) are co-cultured and stimulated with this compound or its metabolite, oxypurinol.[12] T-cell activation is then measured as an indicator of a hypersensitivity reaction.

Materials:

  • Engineered T-cells expressing a specific T-cell receptor (TCR) from a patient with this compound-induced SJS.

  • Engineered APCs expressing the relevant HLA allele (e.g., HLA-B*58:01).[12]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • This compound or oxypurinol.

  • Assay kits for measuring T-cell activation (e.g., ELISA for IFN-γ or other cytokine release assays).

Procedure:

  • Cell Culture and Plating:

    • Culture the engineered T-cells and APCs separately.

    • Plate the APCs in a 96-well plate.

    • Add the T-cells to the wells containing APCs at an appropriate effector-to-target ratio.

  • Stimulation:

    • Add various concentrations of oxypurinol to the co-culture.

    • Include appropriate positive and negative controls.

    • Incubate the co-culture for 24-48 hours.

  • Measurement of T-cell Activation:

    • Collect the cell culture supernatant.

    • Measure the concentration of a key cytokine, such as IFN-γ, using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of cytokine release in the oxypurinol-treated wells to the control wells to determine the extent of T-cell activation.

This assay provides a valuable tool for investigating the immunogenomics of this compound-induced severe cutaneous adverse reactions.[12]

References

Protocol for Dissolving Allopurinol in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allopurinol is a widely used inhibitor of xanthine oxidase, an enzyme crucial in the purine catabolism pathway that leads to the production of uric acid.[1][2] Due to its poor aqueous solubility, dimethyl sulfoxide (DMSO) is frequently employed as a solvent to prepare stock solutions of this compound for in vitro studies. This document provides a detailed protocol for the preparation, storage, and application of this compound solutions in DMSO for various in vitro assays, ensuring optimal solubility, stability, and minimal solvent-induced cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and DMSO in in vitro experiments.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Reference(s)
DMSO~3 - 4.6~22 - 33.8[3][4]
Water~0.48~3.5[4]
1:10 DMSO:PBS (pH 7.2)~0.1~0.73[3]

Table 2: Recommended DMSO Concentrations for In Vitro Assays

Cell Line SensitivityRecommended Final DMSO ConcentrationNotesReference(s)
General< 1% (v/v)Many cell lines tolerate up to 1%.[5]
Sensitive Cell Lines≤ 0.1% (v/v)Some cell lines show sensitivity at lower concentrations.[5]
Best PracticeAs low as possibleAlways perform a DMSO toxicity control.[5]

Table 3: Example Concentrations of this compound Used in In Vitro Assays

Assay TypeCell LineThis compound ConcentrationFinal DMSO ConcentrationReference(s)
Xanthine Oxidase InhibitionHepG20.1 mMNot specified, but used at a non-toxic concentration[6][7]
Cytotoxicity AssayMDA-MB-2311 µM and 10 µMNot specified[8]
Xanthine Oxidase Inhibitory AssayEnzyme-based0 - 1.25 µMNot specified[9]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (MW: 136.11 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.36 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the this compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage:

  • For short-term storage (up to 1 month), store the aliquots at -20°C.

  • For long-term storage (up to 6 months), store the aliquots at -80°C.

Protocol for Determining DMSO Cytotoxicity

It is crucial to determine the maximum concentration of DMSO that is non-toxic to the specific cell line used in your experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • DMSO

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at the optimal density for your assay and incubate overnight.

  • Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.05% to 2% (v/v). Include a vehicle-free control (medium only).

  • Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells.

  • Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each DMSO concentration relative to the vehicle-free control.

  • Determine the highest concentration of DMSO that does not significantly reduce cell viability. This will be your maximum allowable DMSO concentration for subsequent experiments.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the preparation of a 100 µM this compound working solution with a final DMSO concentration of 0.1%.

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution in DMSO.

  • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM this compound solution with 1% DMSO.

  • Prepare the final working solution by adding 10 µL of the intermediate dilution to 90 µL of complete cell culture medium in your assay well. This will give a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Adjust the dilution factors as needed to achieve your desired final concentrations of this compound and DMSO. Always prepare a vehicle control with the same final concentration of DMSO as your test samples.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.

Allopurinol_Mechanism cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Metabolized by Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Oxypurinol->Xanthine Oxidase

Caption: this compound's Mechanism of Action.

Experimental_Workflow Prep_Stock Prepare 10 mM this compound Stock in DMSO Prep_Working Prepare Working Solutions (this compound & Vehicle Control) Prep_Stock->Prep_Working DMSO_Tox Determine Max. Non-Toxic DMSO Concentration DMSO_Tox->Prep_Working In_Vitro_Assay Perform In Vitro Assay (e.g., Cell Viability, Enzyme Activity) Prep_Working->In_Vitro_Assay Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis

Caption: Experimental Workflow for In Vitro Assays.

References

Application Notes & Protocols: Utilizing Allopurinol in a Rat Model of Gouty Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gout is a metabolic and inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and soft tissues, resulting from sustained hyperuricemia.[1][2] This crystal deposition triggers an intense inflammatory response driven by the innate immune system, leading to severe pain, swelling, and joint damage.[3][4] The activation of the NLRP3 inflammasome by MSU crystals within macrophages is a critical step in initiating the inflammatory cascade, leading to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[3][5][6]

Animal models are indispensable for studying the pathophysiology of gout and for the preclinical evaluation of therapeutic agents.[2] A common and reliable model involves inducing hyperuricemia in rats, often with a uricase inhibitor like potassium oxonate, followed by an intra-articular injection of MSU crystals to trigger an acute inflammatory attack.[5]

Allopurinol is a cornerstone of gout management. As a structural analog of hypoxanthine, it acts as a competitive inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[4][7] This action effectively reduces the production of uric acid, lowering serum urate levels.[8] Beyond its urate-lowering effect, this compound also exhibits anti-inflammatory properties, which may contribute to its therapeutic efficacy.[6] These application notes provide detailed protocols for establishing a rat model of gouty arthritis and evaluating the efficacy of this compound.

Experimental Protocols

This protocol describes a two-step process to establish a robust model of gouty arthritis that mimics both the chronic hyperuricemia and the acute inflammatory flare seen in humans.[5][9]

Materials:

  • Male Albino Wistar rats (150–200 g)

  • Potassium Oxonate (PO)

  • Uric Acid

  • Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.9% Saline, sterile

  • Gavage needles

  • Insulin syringes (29-gauge)

Procedure:

  • Acclimatization: House rats under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water for at least 7 days before the experiment.[10]

  • Hyperuricemia Induction:

    • Prepare a suspension of potassium oxonate in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

    • Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally to the rats daily for a specified period (e.g., 7 days) to inhibit uricase and induce a stable state of hyperuricemia.[5]

  • MSU Crystal Synthesis:

    • Dissolve uric acid in a boiling solution of 0.01 M NaOH.

    • Adjust the pH to 7.2 and allow the solution to cool slowly at room temperature.

    • Allow the crystals to precipitate over 24-48 hours.

    • Wash the resulting needle-shaped MSU crystals with sterile PBS, and ensure they are free of endotoxins.

    • Prepare a sterile suspension of MSU crystals in 0.9% saline (e.g., 20-50 mg/ml).[3][5]

  • Induction of Acute Gout Flare:

    • On the final day of hyperuricemia induction, anesthetize the rats.

    • Inject a small volume (e.g., 50-100 µL) of the prepared MSU crystal suspension intra-articularly into the ankle or knee joint to trigger acute arthritis.[2][5] The contralateral joint can be injected with sterile saline as a control.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline or 0.5% sodium carboxymethyl cellulose)

  • Gavage needles

Procedure:

  • Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Administration:

    • Begin treatment with this compound after the induction of hyperuricemia and/or concurrently with the MSU crystal injection.

    • Administer this compound orally via gavage. A typical therapeutic dose in rat models is 10 mg/kg daily.[5][9] However, doses can range from 50-100 mg/kg depending on the specific study design.[11][12]

    • Continue treatment for the duration of the study (e.g., 7-30 days).[5] A control group should receive the vehicle alone.

Procedure:

  • Joint Swelling Assessment:

    • Measure the paw volume or ankle/knee diameter using a plethysmometer or a digital caliper at baseline and at regular intervals (e.g., 12, 24, 48, 72 hours) after MSU injection.[5][13]

    • Calculate the percentage of swelling or the change in diameter relative to the baseline measurement.

  • Biochemical Analysis:

    • Collect blood samples via retro-orbital plexus or cardiac puncture at the end of the study.

    • Centrifuge the blood to separate the serum.

    • Measure serum uric acid, creatinine, and other relevant biochemical markers using commercially available assay kits.[1][5]

  • Inflammatory Cytokine Profiling:

    • Quantify the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in the collected serum or in synovial fluid using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][9]

  • Histopathological Analysis:

    • At the end of the experiment, euthanize the animals and dissect the affected joints.

    • Fix the joint tissues in 10% neutral buffered formalin.

    • Decalcify the tissues, embed in paraffin, and section them.

    • Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the degree of inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[5][14]

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound in a rat model of gouty arthritis.

Table 1: Effect of this compound on Biochemical and Inflammatory Markers

Parameter Gout Model Group This compound (10 mg/kg) Treated % Reduction with this compound Reference
Serum Uric Acid Significantly Increased vs. Control Significantly Reduced vs. Gout Model N/A [5][9]
Serum IL-1β Significantly Increased vs. Control Significantly Reduced vs. Gout Model 33.87% [5]
Serum TNF-α Significantly Increased vs. Control Significantly Reduced vs. Gout Model 28.33% [5]

| Serum IL-6 | Significantly Increased vs. Control | Moderately Reduced vs. Gout Model | 8.33% |[5] |

Table 2: Effect of this compound on Physical Symptoms of Gouty Arthritis

Parameter Gout Model Group This compound (10 mg/kg) Treated Observation Reference
Paw Swelling Substantial swelling, redness, deformity Significantly reduced paw swelling Attenuation of soft tissue swelling [5][9]
Inflammation Index Significantly high score Significantly reduced inflammation index Alleviation of arthritis symptoms [5][9]

| Histopathology | High inflammatory infiltration | Reduced inflammatory infiltration, preserved synovial architecture | Protective effect on joint structure |[5][15] |

Visualizations: Workflows and Signaling Pathways

G Acclimatization Animal Acclimatization (Wistar Rats, 7 days) Hyperuricemia Hyperuricemia Induction (Potassium Oxonate) Acclimatization->Hyperuricemia Grouping Random Group Assignment (Control, Gout, this compound) Hyperuricemia->Grouping Induction Acute Gout Induction (Intra-articular MSU Crystals) Grouping->Induction Treatment Treatment Administration (this compound, 10 mg/kg, p.o.) Monitoring Symptom Monitoring (Paw Swelling) Induction->Monitoring Treatment->Monitoring Endpoint Endpoint Data Collection (Blood & Tissue Samples) Monitoring->Endpoint Analysis Data Analysis (Biochemistry, ELISA, Histology) Endpoint->Analysis

Caption: Workflow for evaluating this compound in a rat model of gouty arthritis.

G Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO1 Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid XO2 Xanthine Oxidase This compound This compound This compound->XO1 This compound->XO2

Caption: this compound inhibits xanthine oxidase to reduce uric acid production.

G MSU MSU Crystals Macrophage Macrophage Phagocytosis MSU->Macrophage NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Active IL-1β Casp1->IL1b cleavage ProIL1b Pro-IL-1β Inflammation Recruitment of Neutrophils & Acute Inflammation IL1b->Inflammation

Caption: MSU crystals trigger inflammation via the NLRP3 inflammasome pathway.

Conclusion

The potassium oxonate and MSU crystal-induced rat model is a highly effective platform for studying gouty arthritis. This compound demonstrates significant efficacy in this model, not only by reducing serum uric acid levels but also by mitigating the acute inflammatory response, as evidenced by decreased joint swelling and lower levels of pro-inflammatory cytokines.[5][13] These protocols and notes provide a comprehensive framework for researchers to investigate the mechanisms of gout and evaluate the therapeutic potential of novel anti-gout agents. The dual action of this compound in lowering urate and suppressing inflammation underscores the importance of targeting both pathways for effective gout management.[6]

References

Troubleshooting & Optimization

Technical Support Center: Allopurinol Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing allopurinol degradation products.

Troubleshooting Guide: HPLC/UPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying this compound and its degradation products.[1][2] However, various issues can arise during analysis. This guide addresses common problems in a question-and-answer format.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Interaction of basic analytes with acidic silanol groups on the column.[3] - Inappropriate mobile phase pH. - Column overload.[3]- Use a high-purity silica column. - Adjust the mobile phase pH to suppress silanol ionization (e.g., pH < 4).[3] - Reduce the sample concentration or injection volume.[3]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.[3][4] - Temperature variations.[3][5] - Column degradation.- Ensure the mobile phase is well-mixed and degassed.[4] - Use a column oven to maintain a consistent temperature.[5] - Replace the column if it's old or has been used extensively.
High Backpressure - Blockage in the system (e.g., clogged frit, tubing, or column).[4][5] - Precipitation of buffer salts in the mobile phase.[5]- Back-flush the column.[5] - Filter the mobile phase and samples. - Ensure the mobile phase components are miscible and buffers are soluble in the organic modifier.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.[4] - Air bubbles in the system.[6] - Detector lamp nearing the end of its life.- Use high-purity solvents and freshly prepared mobile phase.[6] - Degas the mobile phase thoroughly.[4] - Replace the detector lamp if necessary.
Ghost Peaks - Contaminants in the injection solvent or mobile phase.[3] - Late elution of components from a previous injection.[3]- Run a blank gradient to identify the source of contamination. - Ensure the gradient program is sufficient to elute all components. - Clean the injector and autosampler.

Frequently Asked Questions (FAQs)

Identification and Characterization

Q1: What are the known degradation products of this compound?

Forced degradation studies have identified several degradation products of this compound. The most commonly reported are this compound Impurity A and this compound Impurity B.[7]

  • This compound Impurity A: 3-amino-4-carboxamidopyrazole hemisulfate[7]

  • This compound Impurity B: 5-(formylamino)-1H-pyrazole-4-carboxamide[7]

Other potential impurities and degradation products can also be formed under various stress conditions.[1]

Q2: What are the typical forced degradation conditions for this compound?

Forced degradation studies are performed to demonstrate the stability-indicating capability of an analytical method.[7] Typical conditions for this compound include:[1][7][8][9]

  • Acidic Hydrolysis: 1N to 5N HCl at elevated temperatures (e.g., 70-100°C).[1][7][8]

  • Alkaline Hydrolysis: 1N to 5N NaOH at elevated temperatures (e.g., 70-100°C).[1][7][8]

  • Oxidative Degradation: 3% to 10% H₂O₂ at room or elevated temperatures.[7][9]

  • Thermal Degradation: Heating the solid drug at temperatures around 100-105°C.[1][7]

  • Photolytic Degradation: Exposing the drug to UV light (e.g., 254 nm) or a combination of UV and visible light.[7][8]

Experimental Protocols

Q3: Can you provide a general protocol for a stability-indicating HPLC method for this compound?

A variety of HPLC methods have been developed for this compound and its impurities.[2][10] A general protocol based on published methods is as follows:

Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound

  • Chromatographic System:

    • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium dihydrogen phosphate or sodium perchlorate, pH adjusted to 2.5-3.5) and an organic solvent like acetonitrile or methanol.[1][2][7]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[2][7]

    • Detection: UV detection at approximately 230-254 nm.[2][7][10]

    • Column Temperature: 25°C.[7]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of the mobile phase buffer and acetonitrile).[7]

    • For the analysis of dosage forms, powder the tablets and dissolve in the diluent.

  • Forced Degradation Sample Preparation:

    • Expose the this compound standard or tablet powder to the stress conditions outlined in Q2.

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Analysis:

    • Inject the prepared standard, unstressed sample, and stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of this compound.

Quantitative Data Summary

The following table summarizes typical parameters from validated HPLC/UPLC methods for this compound analysis.

Parameter This compound Impurity A Impurity B Reference
LOD 0.02 µg/mL--[9]
LOQ 0.05 µg/mL--[9]
Linearity Range 5-100 µg/mL--[11]
Recovery 98-102%96-98.18%96-98.18%[9][12]
Correlation Coefficient (r²) > 0.999> 0.99> 0.99[1][11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification and characterization of this compound degradation products.

G cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Analysis and Characterization drug This compound (API or Formulation) stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) drug->stress Expose degraded_sample Degraded Sample Mixture stress->degraded_sample Generate method_dev Stability-Indicating HPLC/UPLC Method Development degraded_sample->method_dev Analyze with method_val Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) method_dev->method_val Validate analysis HPLC/UPLC Analysis of Degraded Samples method_val->analysis Apply to separation Separation of this compound and Degradation Products analysis->separation Achieve identification Peak Purity and Identification (e.g., LC-MS, NMR) separation->identification Perform characterization Structure Elucidation and Characterization identification->characterization Confirm

Caption: Workflow for forced degradation and analysis.

This compound Degradation Pathway

This diagram shows the chemical structures of this compound and its primary degradation products.

G cluster_main This compound cluster_deg1 Impurity A cluster_deg2 Impurity B This compound This compound (1H-Pyrazolo[3,4-d]pyrimidin-4-ol) ImpurityA 3-Amino-4-carboxamidopyrazole This compound->ImpurityA Acid/Base Hydrolysis ImpurityB 5-(Formylamino)-1H-pyrazole-4-carboxamide This compound->ImpurityB Oxidative Stress

References

allopurinol stability in different buffer systems and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of allopurinol in various buffer systems and at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of allopurinor in aqueous solutions?

This compound is sparingly soluble in aqueous buffers.[1] Its stability is influenced by the pH of the solution and the storage temperature. Generally, this compound shows greater stability in neutral to slightly acidic conditions and is known to degrade in acidic and basic conditions.[2] For instance, in one study, this compound in an oral suspension with a pH of approximately 4.78 remained stable for up to 120 days at both refrigerated (5°C ± 3°C) and room temperature (20°C ± 5°C).[2]

Q2: How does pH affect the stability of this compound?

The pH of the formulation is a critical factor in the stability of this compound. Forced degradation studies have demonstrated that this compound deteriorates in both acidic and basic conditions.[2][3] While comprehensive kinetic studies across a wide range of pH values in simple buffers are not extensively published, existing data from studies on oral suspensions and analytical method development suggest that maintaining a pH in the slightly acidic to neutral range is optimal for this compound stability. For example, a suspension with a stable pH of around 5.12 showed good stability.[1]

Q3: What is the impact of temperature on this compound stability?

Temperature plays a significant role in the degradation kinetics of this compound. As with most chemical reactions, higher temperatures generally accelerate the degradation of this compound.[4] Studies on extemporaneously compounded oral suspensions have shown that this compound is stable for extended periods (90 to 180 days) at both refrigerated (2°C to 8°C) and room temperatures (20°C to 25°C).[5][6][7] However, at elevated temperatures, such as those used in accelerated stability and forced degradation studies (e.g., 60°C, 80°C, 100°C), significant degradation is observed.[1][3][8]

Q4: Is this compound stable in common laboratory buffer systems?

While much of the published stability data for this compound is in complex commercial suspending vehicles, some information is available for common buffer systems, primarily from analytical method development and dissolution studies.

  • Phosphate Buffer: this compound has been studied in phosphate buffer systems at various pH levels. For instance, a potassium dihydrogen phosphate buffer at pH 2.50 was used as a mobile phase component in an HPLC method, suggesting short-term stability under these conditions.[8] Dissolution studies have also been conducted in phosphate buffer at pH 6.8.[9] Another study utilized a dipotassium phosphate buffer at pH 3.5 for impurity profiling.[10]

  • Acetate Buffer: A sodium acetate buffer at a pH of 4.5 has been used as a mobile phase for HPLC analysis, indicating that this compound is sufficiently stable for the duration of the analysis under these conditions.

  • Citrate Buffer: There is limited specific information available in the provided search results regarding the long-term stability of this compound in citrate buffer systems.

It is important to note that the stability in these buffers for analytical purposes does not guarantee long-term stability for formulation purposes. Specific stability studies in the intended buffer system and storage conditions are always recommended.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Unexpected degradation of this compound in a newly developed formulation. The pH of the formulation may be outside the optimal stability range (e.g., highly acidic or alkaline).Measure the pH of the formulation. Adjust the pH to a slightly acidic to neutral range (e.g., pH 4-7) using appropriate buffering agents. Conduct a short-term stability study at the new pH.
Precipitation or crystallization of this compound in a refrigerated solution. This compound has low aqueous solubility, which can decrease further at lower temperatures. The concentration may be exceeding its solubility limit at the storage temperature.Determine the solubility of allopurinor in your specific buffer system at the intended storage temperature. You may need to lower the concentration or consider a co-solvent system if solubility is an issue.
Inconsistent results in stability-indicating HPLC/UPLC assays. Degradation products may be co-eluting with the parent this compound peak. The analytical method may not be truly stability-indicating.Perform a forced degradation study (acid, base, oxidation, heat, light) on an this compound standard. Analyze the stressed samples to ensure that all degradation product peaks are well-resolved from the this compound peak.
Discoloration of the this compound solution/suspension over time. This could be due to the degradation of this compound or other excipients in the formulation. It could also be a sign of oxidative degradation.Protect the formulation from light by using amber containers. Consider adding an antioxidant to the formulation if oxidative degradation is suspected. Analyze the discolored sample by HPLC to identify any new degradation peaks.

Data on this compound Stability

Stability of this compound in Oral Suspensions
VehicleConcentration (mg/mL)Storage TemperatureDurationPercent RemainingReference
Oral Mix20Room Temperature & Refrigerated90 daysStable[6]
Oral Mix SF20Room Temperature & Refrigerated90 daysStable[6]
SuspendIt10 and 205°C and 25°C180 days> 93%[1][5]
SyrSpend SF PH4202°C to 8°C and 20°C to 25°C90 days90% - 110%[7]
Forced Degradation of this compound
Stress ConditionTemperatureDurationPercent DegradationReference
5N HCl100°C2 hours14.7%[8]
5N NaOH100°C90 minutesNot specified, significant degradation[8]
10% H₂O₂100°C3 hours13.8%[8]
Thermal100°C6 hours0.09%[8]
Acidic (1N HCl)Room Temperature1 hourNot specified, degradation observed[1]
Caustic (5N NaOH)60°C1 hourNot specified, degradation observed[1]
Thermal80°CNot specifiedSignificant degradation[3]
Photolytic (254 nm)Room TemperatureNot specifiedSignificant degradation[3]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is a composite based on several cited studies to assess the stability-indicating properties of an analytical method.[1][2][3][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Incubate the solution at room temperature for 1 hour or at an elevated temperature (e.g., 100°C) for a specified time (e.g., 2 hours).

    • After incubation, neutralize the solution with an appropriate concentration of NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Degradation:

    • To an aliquot of the stock solution, add an equal volume of 5N NaOH.

    • Incubate the solution at an elevated temperature (e.g., 60°C or 100°C) for a specified time (e.g., 1-2 hours).

    • After incubation, neutralize the solution with an appropriate concentration of HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 10% hydrogen peroxide (H₂O₂).

    • Incubate the solution at an elevated temperature (e.g., 100°C) for a specified time (e.g., 3 hours).

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Place a sample of this compound powder or a solution in an oven at a high temperature (e.g., 80°C or 100°C) for a specified duration (e.g., 6 hours).

    • If a solid was used, dissolve it in a suitable solvent.

    • Dilute to a final concentration suitable for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.

    • Dilute to a final concentration suitable for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UPLC method.

Protocol for Stability Study of this compound in an Oral Suspension

This protocol is based on a study of this compound stability in a commercial suspending vehicle.[1][5]

  • Preparation of Suspensions:

    • Prepare two concentrations of this compound suspension (e.g., 10 mg/mL and 20 mg/mL) in the desired buffer system or vehicle.

    • Package the suspensions in amber, tight-resistant containers.

  • Storage Conditions:

    • Store the prepared suspensions at two different temperature conditions:

      • Refrigerated: 5°C ± 3°C

      • Room Temperature: 25°C ± 2°C

  • Sampling and Analysis:

    • At predetermined time points (e.g., day 0, 7, 14, 30, 60, 90, 180), withdraw an aliquot from each suspension.

    • Visually inspect the samples for any changes in color, odor, or appearance (e.g., caking, precipitation).

    • Measure the pH of each sample.

    • Accurately dilute the samples to a concentration within the calibration range of the analytical method.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC method to determine the concentration of this compound.

  • Data Evaluation:

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

    • The stability is often defined as retaining at least 90% of the initial concentration.

Visualizations

Allopurinol_Mechanism_of_Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase This compound This compound UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Metabolized by Xanthine Oxidase XanthineOxidase Xanthine Oxidase Oxypurinol->XanthineOxidase Inhibition Inhibition Stability_Study_Workflow start Start: Prepare this compound Formulation storage Store at Different Temperatures (e.g., 5°C, 25°C) start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Samples (HPLC/UPLC) sampling->analysis data Evaluate Data (% Remaining, pH, Appearance) analysis->data end End: Determine Shelf-Life data->end

References

Allopurinol In Vitro Dose-Response Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting in vitro dose-response curve analysis of allopurinol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in vitro?

A1: this compound is a purine analog that competitively inhibits the enzyme xanthine oxidase.[1] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] this compound itself is a substrate for xanthine oxidase and is metabolized to its active metabolite, oxypurinol (or alloxanthine).[2] Oxypurinol is also a potent inhibitor of xanthine oxidase, forming a tightly bound complex with the reduced molybdenum center of the enzyme, thereby blocking its activity and preventing the production of uric acid.[2]

Q2: What is a typical IC50 value for this compound in a xanthine oxidase inhibition assay?

A2: The IC50 value of this compound against xanthine oxidase can vary depending on the specific assay conditions, such as substrate concentration (hypoxanthine or xanthine), enzyme source, and buffer composition. However, published in vitro studies report IC50 values for this compound in the low micromolar to microgram per milliliter range. It is crucial to determine the IC50 under your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound for my in vitro experiments?

A3: this compound has limited solubility in aqueous solutions. A common method is to first dissolve it in a small amount of 0.1 M NaOH and then dilute it with the desired buffer.[3] Alternatively, it can be dissolved in dimethyl sulfoxide (DMSO) before further dilution in the assay buffer.[3] Always ensure the final concentration of the organic solvent in the assay is low and consistent across all wells to avoid solvent-related effects on enzyme activity.

Q4: My dose-response curve is not sigmoidal. What are the possible reasons?

A4: A non-sigmoidal dose-response curve can result from several factors. These include incorrect serial dilutions, precipitation of this compound at higher concentrations, or issues with the assay itself, such as substrate depletion or enzyme instability. Refer to the troubleshooting guide for a more detailed breakdown of potential causes and solutions.

Data Presentation

Table 1: Reported In Vitro IC50 Values for this compound against Xanthine Oxidase

IC50 ValueSubstrateEnzyme SourceReference
24 ± 0.28 µg/mLXanthineNot Specified[1]
2.84 ± 0.41 µMXanthineNot Specified[4]
4.84 µg/mLXanthineNot Specified[5]
0.13 µg/mLHypoxanthineNot Specified[6]
0.11 µg/mLXanthineNot Specified[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed Methodology for In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound.

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk or other suitable source)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) or 0.1 M NaOH

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO or 0.1 M NaOH.

    • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations to be tested.

    • Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate over the desired time course.

    • Xanthine Solution: Prepare a working solution of xanthine in phosphate buffer. The concentration should be at or near the Km of the enzyme for this substrate.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Phosphate buffer

      • This compound solution at various concentrations (or vehicle control)

      • Xanthine oxidase solution

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.[2]

    • Take readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the allopurinor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inaccurate pipetting, especially of small volumes.

    • Solution: Use calibrated pipettes and ensure proper technique. Prepare a master mix of reagents to be added to multiple wells to minimize pipetting errors.

  • Possible Cause: Incomplete mixing of reagents in the wells.

    • Solution: Gently tap the plate or use a plate shaker to ensure thorough mixing after adding each reagent.

  • Possible Cause: Edge effects in the 96-well plate due to evaporation.

    • Solution: Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.

Issue 2: Low or no enzyme activity in control wells.

  • Possible Cause: Inactive enzyme due to improper storage or handling.

    • Solution: Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.

  • Possible Cause: Incorrect buffer pH or composition.

    • Solution: Verify the pH of the buffer and ensure it is optimal for the enzyme's activity.

  • Possible Cause: Presence of inhibitors in the reagents or water.

    • Solution: Use high-purity water and reagents.

Issue 3: Precipitate formation in wells with high this compound concentrations.

  • Possible Cause: this compound has exceeded its solubility limit in the assay buffer.

    • Solution: Lower the highest concentration of this compound in the dose-response curve. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum and is consistent across all wells.

Issue 4: The dose-response curve does not reach 100% inhibition.

  • Possible Cause: The highest concentration of this compound tested is not sufficient to fully inhibit the enzyme.

    • Solution: Extend the range of this compound concentrations.

  • Possible Cause: The inhibition is not complete under the assay conditions.

    • Solution: This may be a characteristic of the inhibitor. Report the maximum inhibition achieved.

Visualizations

Allopurinol_Mechanism_of_Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase This compound This compound This compound->Xanthine_Oxidase Competitively Inhibits Oxypurinol Oxypurinol This compound->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->Xanthine_Oxidase Inhibits

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions A->B D Dispense Reagents into 96-well Plate B->D C Prepare Enzyme and Substrate Solutions C->D E Pre-incubate Plate D->E F Initiate Reaction with Substrate E->F G Monitor Absorbance at 295 nm F->G H Calculate Reaction Velocities G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 J->K

Caption: In vitro dose-response workflow.

Troubleshooting_Guide Start Unexpected Results Q1 High Variability Between Replicates? Start->Q1 A1 Check Pipetting Technique & Use Master Mix Q1->A1 Yes Q2 Low or No Enzyme Activity? Q1->Q2 No End Problem Resolved A1->End A2 Verify Enzyme Stability, Buffer pH & Reagent Purity Q2->A2 Yes Q3 Precipitate Formation? Q2->Q3 No A2->End A3 Reduce Highest this compound Concentration Q3->A3 Yes Q4 Curve Not Sigmoidal? Q3->Q4 No A3->End A4 Check Dilutions, Substrate Depletion Q4->A4 Yes Q4->End No A4->End

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Head-to-Head Battle in the Lab: Allopurinol vs. Febuxostat for Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a cornerstone of therapeutic advancement. In the management of hyperuricemia and gout, xanthine oxidase (XO) is a key therapeutic target. This guide provides an in-depth, objective comparison of two prominent XO inhibitors, allopurinol and febuxostat, focusing on their in vitro performance in xanthine oxidase inhibition assays, supported by experimental data and detailed protocols.

Executive Summary

This compound, a purine analog, and its active metabolite, oxypurinol, have long been the standard of care. Febuxostat, a newer non-purine selective inhibitor, has emerged as a potent alternative. In vitro studies consistently demonstrate that febuxostat is a significantly more potent inhibitor of xanthine oxidase than this compound and oxypurinol, as evidenced by its lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. This heightened potency is attributed to its distinct mechanism of action, involving high-affinity binding to a channel leading to the molybdenum center of the enzyme.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of this compound, its active metabolite oxypurinol, and febuxostat against xanthine oxidase. For a standardized comparison, all IC50 values have been converted to micromolar (µM).

InhibitorIC50 (µM)Ki (µM)Inhibition TypeSource
This compound 2.9[1]0.7[1]Competitive[2][1][2]
66.72 (9.07 µg/mL)[2]-Competitive[2][2]
2.84 ± 0.41[3]2.12[3]Competitive[3][3]
1.734 µg/mL[4]--[4]
Oxypurinol ----
Febuxostat 0.0018 (1.8 nM)[1][5]0.0006 (0.6 nM)[5]Mixed[2][1][2][5]
27.73 (8.77 µg/mL)[2]-Mixed[2][2]
0.0044 (4.4 nM) (Heparin-bound XO)[1]0.00092 (0.92 nM) (Heparin-bound XO)[1]-[1]

Note: IC50 and Ki values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and buffer composition.

Mechanism of Action: A Tale of Two Inhibitors

This compound, a structural analog of hypoxanthine, acts as a substrate and a competitive inhibitor of xanthine oxidase.[2] It is metabolized by XO to its active form, oxypurinol, which then forms a stable complex with the molybdenum center of the enzyme, leading to its inhibition.[6]

Febuxostat, in contrast, is a non-purine selective inhibitor that does not require metabolic activation.[7] It potently inhibits XO through a mixed-type inhibition mechanism, binding with high affinity to a channel leading to the molybdenum active site, thereby blocking substrate access.[2][5] This mechanism allows febuxostat to inhibit both the oxidized and reduced forms of the enzyme.[5]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a detailed methodology for a typical in vitro xanthine oxidase inhibition assay, synthesized from multiple sources.[2][3]

1. Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound and Febuxostat (inhibitors)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). The final concentration in the assay will be lower.

  • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer (e.g., 150 µM).

  • Inhibitor Solutions: Prepare stock solutions of this compound and febuxostat in DMSO. A series of dilutions should be prepared in phosphate buffer to determine the IC50 value. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

3. Assay Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, add the following to each well:

    • Phosphate Buffer

    • Inhibitor solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO).

    • Xanthine oxidase solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

  • Initiation of Reaction: Add the xanthine solution to each well to start the enzymatic reaction.

  • Spectrophotometric Measurement: Immediately measure the absorbance of each well at 295 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the rate of uric acid formation (the product of the reaction).

4. Data Analysis:

  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100 where V₀_control is the initial velocity in the absence of the inhibitor and V₀_inhibitor is the initial velocity in the presence of the inhibitor.

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve using non-linear regression analysis.

  • Determine Ki and Inhibition Type (Optional): To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, mixed), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro xanthine oxidase inhibition assay.

XanthineOxidaseAssay cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - Xanthine Oxidase - Xanthine - Inhibitors (this compound/Febuxostat) Mix Mix Buffer, Inhibitor, and Xanthine Oxidase in 96-well plate Reagents->Mix PreIncubate Pre-incubate (e.g., 25°C for 15 min) Mix->PreIncubate AddSubstrate Add Xanthine to initiate reaction PreIncubate->AddSubstrate Measure Measure Absorbance at 295 nm (Kinetic Reading) AddSubstrate->Measure CalcRate Calculate Reaction Rate (V₀) Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition CalcIC50 Determine IC50 Value CalcInhibition->CalcIC50

Caption: Workflow of the in vitro xanthine oxidase inhibition assay.

Signaling Pathway of Purine Metabolism and Inhibition

The diagram below illustrates the central role of xanthine oxidase in purine metabolism and the points of inhibition by this compound and febuxostat.

PurineMetabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid This compound This compound This compound->XO1 Inhibits This compound->XO2 Inhibits Febuxostat Febuxostat Febuxostat->XO1 Inhibits Febuxostat->XO2 Inhibits

Caption: Inhibition of xanthine oxidase in the purine metabolism pathway.

References

statistical analysis for comparing allopurinol and febuxostat efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gout and hyperuricemia treatment, two prominent xanthine oxidase inhibitors, allopurinol and febuxostat, are frequently at the center of clinical discussion. This guide provides a detailed, evidence-based comparison of their efficacy, safety, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy and Safety Analysis

A comprehensive review of clinical trial data reveals the nuanced differences in the performance of this compound and febuxostat. The following tables summarize key efficacy and safety endpoints from various studies, including large-scale, randomized controlled trials and meta-analyses.

Table 1: Efficacy in Serum Uric Acid (sUA) Reduction

Efficacy OutcomeThis compoundFebuxostatKey Findings & Citations
Achievement of sUA <6.0 mg/dL Lower proportion of patientsHigher proportion of patientsA meta-analysis of 16 randomized controlled trials (RCTs) involving 19,683 patients showed that febuxostat was significantly more effective in achieving a serum uric acid level of ≤6.0 mg/dL compared to this compound.[1][2] The effect was more pronounced at higher doses of febuxostat (>80 mg/day).[1][2] Another meta-analysis found that patients receiving febuxostat were more likely to achieve this target than those on this compound.[3] In one trial, 53% of patients on 80 mg of febuxostat and 62% on 120 mg of febuxostat reached the primary endpoint, compared to 21% of those on 300 mg of this compound.[4]
Mean sUA Reduction Effective, but generally less potentMore potent reductionFebuxostat has been shown to be more effective than this compound in lowering serum urate levels.[5][6] A meta-analysis revealed that febuxostat treatment significantly reduced sUA levels compared with this compound.[1]
Efficacy in Patients with Chronic Kidney Disease (CKD) EffectiveSimilarly effectiveA sub-analysis of the STOP Gout trial in patients with stage 3 CKD demonstrated that this compound and febuxostat were similarly effective in flare prevention and in reaching target sUA thresholds.[7]

Table 2: Clinical and Safety Outcomes

OutcomeThis compoundFebuxostatKey Findings & Citations
Gout Flares Slightly less frequent in some studiesSlightly more frequent in some studiesIn a double-blind noninferiority trial, gout attacks occurred slightly less frequently with this compound than with febuxostat.[8] During weeks 49 to 72 of one study, 37% of this compound patients and 44% of febuxostat patients experienced one or more flares.[8] However, a meta-analysis found no significant difference in the risk of gout attacks between the two drugs.[1][2]
Cardiovascular Safety Generally considered to have a favorable cardiovascular safety profile.Conflicting data, with some studies suggesting a higher risk of cardiovascular mortality.The CARES trial found that while febuxostat was noninferior to this compound for major adverse cardiovascular events, it was associated with higher all-cause and cardiovascular mortality.[6][9][10] In contrast, the FAST trial did not find an increased risk of death or serious adverse events with febuxostat compared to this compound.[9][11][12]
Adverse Events Higher incidence of hypersensitivity reactions.[5]Lower risk of any-grade adverse events in some analyses.[1][3] Most common adverse events include liver function abnormalities, nausea, arthralgia, and rash.[5]A meta-analysis showed the risk of any-grade adverse events was lower in the febuxostat group compared to the this compound group.[1][2]

Experimental Protocols

The methodologies employed in clinical trials comparing this compound and febuxostat are crucial for interpreting the resulting data. Below is a synthesized overview of typical experimental protocols.

Study Design: Most comparative effectiveness studies are designed as randomized, double-blind, noninferiority trials.[8][13]

Participant Selection:

  • Inclusion Criteria: Patients diagnosed with gout and hyperuricemia (serum uric acid levels typically >7.0 mg/dL).[8][13] Some trials specifically include patients with comorbidities such as cardiovascular disease or chronic kidney disease.[7][9][10]

  • Exclusion Criteria: Patients with a history of severe allergic reactions to either drug, severe renal or hepatic impairment (unless part of a specific study cohort), and other conditions that could interfere with the study outcomes.

Treatment Protocol:

  • Randomization: Participants are randomly assigned to receive either this compound or febuxostat.[8][13]

  • Dosing and Titration:

    • This compound: Typically initiated at a daily dose of 100 mg and titrated upwards to a maximum of 800 mg, with the goal of achieving the target serum urate level.[8][13]

    • Febuxostat: Usually started at 40 mg or 80 mg daily, with a possible increase to 120 mg if the serum urate target is not met.[8][13][14]

  • Prophylaxis: To prevent gout flares that can occur at the beginning of urate-lowering therapy, patients often receive prophylactic treatment with colchicine, NSAIDs, or low-dose prednisone for the initial months of the trial.[5][8]

Outcome Measures:

  • Primary Endpoint: Commonly the proportion of patients achieving a target serum urate level (e.g., <6.0 mg/dL) at the end of the study period or the incidence of gout flares.[4][8]

  • Secondary Endpoints: These often include changes in tophus size, frequency of gout flares, and assessment of adverse events, particularly cardiovascular events.[4][13]

Monitoring: Regular monitoring of serum uric acid levels, liver function, and renal function is conducted throughout the trial.[5]

Visualizing the Mechanisms and Workflow

Mechanism of Action: Xanthine Oxidase Inhibition

Both this compound and febuxostat lower uric acid levels by inhibiting xanthine oxidase, a key enzyme in purine metabolism. However, their specific interactions with the enzyme differ. This compound is a purine analog that, along with its active metabolite oxypurinol, competitively inhibits xanthine oxidase.[5][15][16] Febuxostat is a non-purine selective inhibitor that binds to a distinct channel in the enzyme, inhibiting both its oxidized and reduced forms.[15][17]

G Mechanism of Action of Xanthine Oxidase Inhibitors cluster_purine Purine Metabolism cluster_inhibitors Xanthine Oxidase Inhibitors Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 substrate Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 substrate UricAcid UricAcid This compound This compound This compound->XO1 Competitive Inhibition This compound->XO2 Febuxostat Febuxostat Febuxostat->XO1 Non-competitive Inhibition Febuxostat->XO2 XO1->Xanthine XO2->UricAcid

Caption: Mechanism of Xanthine Oxidase Inhibition.

Generalized Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and febuxostat.

G Generalized Clinical Trial Workflow Screening Patient Screening (Gout & Hyperuricemia) Randomization Randomization Screening->Randomization AllopurinolArm This compound Arm (Dose Titration) Randomization->AllopurinolArm Group A FebuxostatArm Febuxostat Arm (Dose Titration) Randomization->FebuxostatArm Group B FollowUp Follow-up Period (sUA Monitoring, Adverse Events) AllopurinolArm->FollowUp FebuxostatArm->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint DataAnalysis Data Analysis (Efficacy & Safety) Endpoint->DataAnalysis

Caption: Generalized Clinical Trial Workflow.

References

A Head-to-Head Battle in Hyperuricemia: Allopurinol vs. Febuxostat in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of Efficacy and Mechanism in Animal Models of Hyperuricemia

For researchers and drug development professionals navigating the landscape of hyperuricemia treatment, a clear understanding of the preclinical performance of xanthine oxidase inhibitors is paramount. This guide provides an objective in vivo comparison of two cornerstone therapies, allopurinol and febuxostat, within the context of established hyperuricemic animal models. By presenting key experimental data, detailed protocols, and visual representations of metabolic pathways and workflows, this document aims to facilitate informed decisions in the development of novel anti-hyperuricemic agents.

Mechanism of Action: A Tale of Two Inhibitors

This compound, a purine analog, and its active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase (XO). Febuxostat, a non-purine selective inhibitor, demonstrates a more potent, non-competitive inhibition of XO. This fundamental difference in their interaction with the enzyme may underlie variations in their efficacy and side-effect profiles.

Quantitative Comparison of Efficacy

The following tables summarize the comparative effects of this compound and febuxostat on key biochemical parameters in various animal models of hyperuricemia.

Table 1: Effect on Serum Uric Acid Levels

Animal ModelInducing Agent(s)This compound DoseFebuxostat Dose% Reduction in Serum Uric Acid (this compound)% Reduction in Serum Uric Acid (Febuxostat)Reference
RatHigh-Fructose Diet--Significant ReductionMore Effective than this compound[1]
RatTwo-Kidney, One-Clip (2K1C)100 mg/kg10 mg/kgSignificantly NormalizedSignificantly Normalized[2][3]
PoultryDiclofenac--Ameliorative EffectBetter Ameliorative Effect[4]
MouseUricase Knockout (Uox-/-)3 µg/g-Effective Reduction-[5][6]

Table 2: Effect on Xanthine Oxidase (XO) Activity

Animal ModelTissue/SampleThis compoundFebuxostat% Inhibition of XO Activity (this compound)% Inhibition of XO Activity (Febuxostat)Reference
RatPlasma-Significant Reduction-Significant Reduction[7]
RatAorta-Significant Reduction-Significant Reduction[7]

Table 3: Effect on Renal Function Markers

Animal ModelInducing Agent(s)MarkerThis compound EffectFebuxostat EffectReference
RatTwo-Kidney, One-Clip (2K1C)Plasma CreatinineSignificantly NormalizedSignificantly Normalized[2][3]
Rat5/6 Nephrectomy + Oxonic AcidProteinuria-Ameliorated[8]
Rat5/6 Nephrectomy + Oxonic AcidGlomerular Hypertension-Prevented[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following are summaries of commonly employed protocols for inducing hyperuricemia in animal models.

Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice/Rats

This is a widely used model that mimics hyperuricemia by inhibiting uricase and providing a purine substrate.

  • Animals: Male Kunming mice or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.

  • Induction:

    • Potassium oxonate (PO), a uricase inhibitor, is administered intraperitoneally at a dose of 250-300 mg/kg.[9][10]

    • Hypoxanthine (HX), a purine precursor, is administered orally or intraperitoneally at a dose of 250-500 mg/kg.[10][11]

    • The co-administration is typically performed for a period of 7 days to establish a stable hyperuricemic state.[10][12]

  • Drug Administration: this compound or febuxostat is administered orally, typically starting on the same day as the induction, for the duration of the study.

  • Sample Collection: Blood samples are collected at specified time points to measure serum uric acid, creatinine, and blood urea nitrogen (BUN). Liver and kidney tissues can be harvested for histological analysis and measurement of xanthine oxidase activity.

Adenine and Ethambutol-Induced Hyperuricemia in Rats

This model induces hyperuricemia and can also lead to renal injury, making it suitable for studying the nephroprotective effects of drugs.

  • Animals: Male Sprague-Dawley or Wistar rats are often used.

  • Induction:

    • Adenine is administered orally at a dose of 100-200 mg/kg.[13][14][15]

    • Ethambutol, which can decrease renal uric acid excretion, is co-administered orally at a dose of 250 mg/kg.[13][14][15]

    • The induction period typically lasts for 14 to 28 days.[13][15]

  • Drug Administration and Sample Analysis: Follows a similar procedure as the potassium oxonate and hypoxanthine model.

Uricase Knockout (Uox-KO) Mouse Model

This genetic model provides a more chronic and stable state of hyperuricemia that closely mimics the human condition where the uricase gene is non-functional.

  • Animals: Mice with a targeted deletion of the Uox gene are used.[5][6][16][17][18]

  • Maintenance: These mice spontaneously develop hyperuricemia.[5][16][18] Due to the severity of hyperuricemia and associated nephropathy, which can lead to early mortality, low-dose this compound may be administered to ensure survival for longer-term studies.[5]

  • Experimental Design: Uox-KO mice can be used to study the long-term consequences of hyperuricemia and the chronic efficacy of urate-lowering therapies.

Visualizing the Pathways and Processes

Purine Metabolism and Xanthine Oxidase Inhibition

Purine_Metabolism Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Catabolism Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric_Acid Uric Acid Uricase Uricase Uric_Acid->Uricase (absent in humans) Allantoin Allantoin (in most mammals) Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric_Acid Uricase->Allantoin This compound This compound This compound->Xanthine_Oxidase1 This compound->Xanthine_Oxidase2 Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase1 Febuxostat->Xanthine_Oxidase2

Caption: Inhibition of Uric Acid Synthesis by this compound and Febuxostat.

Experimental Workflow for In Vivo Comparison

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Rat, Mouse) Induction Induction of Hyperuricemia (e.g., Potassium Oxonate + Hypoxanthine) Animal_Model->Induction Grouping Randomized Grouping (Vehicle, this compound, Febuxostat) Induction->Grouping Treatment Drug Administration (Daily for a defined period) Grouping->Treatment Monitoring In-life Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis Biochemical & Histological Analysis (Uric Acid, XO Activity, Renal Markers) Sampling->Analysis Data Data Analysis & Comparison Analysis->Data

References

Comparative Potency of Allopurinol and Its Metabolites in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the relative potency and mechanisms of action of a drug and its metabolites is crucial for predicting clinical efficacy and safety. This guide provides a comparative analysis of the xanthine oxidase inhibitor allopurinol and its primary metabolites, oxypurinol and this compound riboside, with a focus on their performance in cell-based assays.

This compound is a cornerstone in the management of hyperuricemia and gout, acting by inhibiting xanthine oxidase, the enzyme responsible for the final two steps of purine catabolism, thus reducing uric acid production.[1][2] In the body, this compound is rapidly metabolized into several compounds, most notably oxypurinol (also known as alloxanthine) and this compound riboside.[3] While oxypurinol is recognized as the major active metabolite due to its long half-life, in vitro studies suggest it may be a less potent inhibitor of xanthine oxidase than its parent compound.[2]

Quantitative Comparison of Inhibitory Potency

Direct comparative studies of this compound and its metabolites in cell-based assays are limited. However, enzyme inhibition assays provide valuable insights into their relative potencies. The following table summarizes the available quantitative data on the inhibition of xanthine oxidase by this compound and oxypurinol.

CompoundAssay TypeTarget EnzymePotency Metric (Ki)Reference
This compoundEnzyme AssayXanthine Oxidase (XO/XDH)~10-fold lower than oxypurinol[2]
OxypurinolEnzyme AssayXanthine Oxidase (XO/XDH)~10-fold higher than this compound[2]

Note: A lower Ki value indicates a higher binding affinity and thus greater inhibitory potency. Data for this compound riboside from a comparable assay was not identified in the reviewed literature.

While oxypurinol demonstrates a weaker binding affinity to xanthine oxidase in vitro, its significantly longer plasma half-life (18-30 hours) compared to this compound (1-2 hours) results in sustained inhibition of the enzyme in vivo, making it the principal contributor to the therapeutic effect of this compound.[4]

Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition

This compound and its active metabolite, oxypurinol, exert their therapeutic effect by interrupting the purine catabolism pathway at the level of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this crucial step, this compound and oxypurinol reduce the production of uric acid.

Purine_Catabolism cluster_purine_salvage Purine Salvage Pathway cluster_purine_catabolism Purine Catabolism cluster_inhibition Inhibition AMP AMP IMP IMP AMP->IMP Hypoxanthine Hypoxanthine IMP->Hypoxanthine GMP GMP GMP->IMP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Xanthine_Oxidase_Inhibition Xanthine Oxidase This compound->Xanthine_Oxidase_Inhibition Oxypurinol Oxypurinol Oxypurinol->Xanthine_Oxidase_Inhibition Xanthine_Oxidase_Inhibition->Hypoxanthine:e Xanthine_Oxidase_Inhibition->Xanthine:e Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Xanthine Oxidase Assay cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Harvest_Wash 2. Harvest and Wash Cells Cell_Culture->Harvest_Wash Cell_Lysis 3. Cell Lysis Harvest_Wash->Cell_Lysis Centrifugation 4. Centrifugation Cell_Lysis->Centrifugation Lysate_Collection 5. Collect Supernatant (Cell Lysate) Centrifugation->Lysate_Collection Protein_Quant 6. Protein Quantification Lysate_Collection->Protein_Quant Prepare_Reaction_Mix 7. Prepare Reaction Mixture Protein_Quant->Prepare_Reaction_Mix Add_Compounds 9. Add Compounds to Reaction Mixture Prepare_Reaction_Mix->Add_Compounds Prepare_Compounds 8. Prepare Test Compounds (Serial Dilutions) Prepare_Compounds->Add_Compounds Initiate_Reaction 10. Initiate Reaction with Cell Lysate Add_Compounds->Initiate_Reaction Measure_Absorbance 11. Measure Absorbance at 295 nm Initiate_Reaction->Measure_Absorbance Calculate_Rate 12. Calculate Rate of Uric Acid Production Measure_Absorbance->Calculate_Rate Calculate_Inhibition 13. Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve 14. Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 15. Determine IC50 Values Plot_Curve->Determine_IC50

References

The Specificity of Allopurinol Quantification: A Comparative Guide to Immunoassay and High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of allopurinol and its active metabolite, oxypurinol, is critical for therapeutic drug monitoring and pharmacokinetic studies. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands as a well-established and robust method, the potential application of immunoassays offers a high-throughput alternative. This guide provides a detailed comparison of a hypothetical this compound immunoassay and the widely adopted HPLC-UV method, with a focus on specificity and supported by experimental data from existing literature.

The primary challenge in quantifying this compound lies in distinguishing it from its major and pharmacologically active metabolite, oxypurinol. Due to their structural similarity, cross-reactivity in immunoassays is a significant concern that can lead to an overestimation of the parent drug concentration. This guide will delve into the experimental methodologies for assessing specificity and present a comparative analysis of the two techniques.

Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including the need for high throughput, sensitivity, and the ability to differentiate between the parent drug and its metabolites.

FeatureThis compound Immunoassay (Hypothetical)High-Performance Liquid Chromatography (HPLC-UV)
Principle Competitive binding of this compound and a labeled this compound conjugate to a limited number of anti-allopurinol antibody binding sites.Separation of this compound and its metabolites based on their physicochemical properties as they pass through a stationary phase, followed by detection using UV absorbance.
Specificity Potentially lower due to cross-reactivity with the structurally similar metabolite, oxypurinol. The degree of cross-reactivity is dependent on the specificity of the monoclonal antibody used.High specificity, as this compound and oxypurinol can be chromatographically separated into distinct peaks with different retention times, allowing for their independent quantification.[1]
Throughput High-throughput, suitable for screening a large number of samples simultaneously in a microplate format.Lower throughput, as samples are analyzed sequentially.
Sensitivity (LOD/LOQ) Dependent on antibody affinity and assay optimization.Typically in the low ng/mL to µg/mL range, offering high sensitivity for therapeutic drug monitoring.[2]
Matrix Effect Can be susceptible to interference from components in complex biological matrices like plasma or urine.Matrix effects can be minimized through appropriate sample preparation techniques such as protein precipitation and solid-phase extraction.
Instrumentation Requires a microplate reader.Requires a more complex HPLC system with a UV detector.
Cost per Sample Potentially lower for large batches due to automation and reduced reagent volume per sample.Generally higher due to solvent consumption, column costs, and instrument maintenance.
Development Time Requires significant time and resources for monoclonal antibody development, characterization, and assay optimization.Method development is generally faster, with established protocols readily available.

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing the analytical techniques.

This compound Immunoassay (Hypothetical Competitive ELISA Protocol)

This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify this compound.

1. Plate Coating:

  • A microtiter plate is coated with a capture antibody specific to this compound.

  • The plate is incubated to allow the antibody to adhere to the surface of the wells.

  • The plate is then washed to remove any unbound antibody.

2. Blocking:

  • A blocking buffer (e.g., a solution of bovine serum albumin) is added to the wells to block any remaining non-specific binding sites.

  • The plate is incubated and then washed.

3. Competitive Reaction:

  • Samples, standards, and controls are mixed with a fixed amount of enzyme-labeled this compound (conjugate).

  • This mixture is then added to the antibody-coated wells.

  • This compound in the sample competes with the enzyme-labeled this compound for binding to the limited number of antibody sites.

  • The plate is incubated to allow this competitive binding to reach equilibrium.

4. Washing:

  • The plate is washed to remove any unbound sample and enzyme-labeled this compound.

5. Substrate Addition:

  • A chromogenic substrate is added to the wells.

  • The enzyme on the bound conjugate converts the substrate into a colored product.

6. Signal Detection:

  • The absorbance of the colored product is measured using a microplate reader.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

7. Data Analysis:

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.

HPLC-UV Method for this compound and Oxypurinol Quantification

This protocol is based on established methods for the simultaneous determination of this compound and oxypurinol in biological matrices.[1]

1. Sample Preparation:

  • To a 100 µL aliquot of serum or plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Precipitate proteins by adding a precipitating agent (e.g., perchloric acid or acetonitrile).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio will depend on the specific column and desired separation.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength where both this compound and oxypurinol have significant absorbance (e.g., 254 nm).[1]

3. Data Acquisition and Analysis:

  • The chromatogram will show distinct peaks for oxypurinol, this compound, and the internal standard at different retention times.

  • The peak areas of this compound, oxypurinol, and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • The concentrations of this compound and oxypurinol in the samples are calculated from the calibration curve.

Visualizing the Concepts

Diagrams can aid in understanding the underlying principles of each technique.

G Immunoassay Specificity Concept cluster_0 High Specificity cluster_1 Cross-Reactivity Antibody1 Anti-Allopurinol Antibody Allopurinol1 This compound Allopurinol1->Antibody1 Binds Oxypurinol1 Oxypurinol Oxypurinol1->Antibody1 No Binding Antibody2 Anti-Allopurinol Antibody Allopurinol2 This compound Allopurinol2->Antibody2 Binds Oxypurinol2 Oxypurinol Oxypurinol2->Antibody2 Binds (Cross-reacts) G HPLC Separation Workflow cluster_chromatogram Sample Sample (this compound + Oxypurinol) Injection Injection Sample->Injection Column HPLC Column (Stationary Phase) Injection->Column Separation Separation based on Polarity Column->Separation Detector UV Detector Separation->Detector Chromatogram Chromatogram Detector->Chromatogram Peak1 Oxypurinol Peak Peak2 This compound Peak

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of Allopurinol is paramount. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational plans, and disposal procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are ingestion, inhalation, and skin contact.[1] this compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1][2] Therefore, appropriate PPE is crucial to minimize risk.

PPE CategoryRecommendationRationaleSources
Hand Protection Wear compatible chemical-resistant gloves. Nitrile, PVC, neoprene, or vinyl gloves are recommended. Double gloving should be considered.To prevent skin contact, which can cause allergic reactions and sensitization.[3][3][4][5]
Eye Protection Wear tightly fitting safety goggles with side-shields. A face shield may be required for supplementary protection.To protect eyes from dust and potential splashes.[3][6]
Respiratory Protection A NIOSH/MSHA approved respirator is recommended if there is a risk of exposure to dust or fumes at levels exceeding exposure limits, or in case of insufficient ventilation.To prevent inhalation of this compound dust, which can be harmful.[5][6][7]
Body Protection Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. A lab coat or apron is a good practice. Protective shoe covers may also be necessary.To protect skin and personal clothing from contamination.[3][6][7][8]

Operational and Disposal Plans

Handling Procedures:

  • Handle this compound in a well-ventilated area.[6]

  • Use process enclosures or local exhaust ventilation to control airborne levels.[5]

  • Avoid generating dust.[3][6]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from foodstuffs, beverages, and feed.[2]

Spill Management:

  • In case of a spill, avoid breathing dust and contact with skin and eyes.[3]

  • Wear appropriate PPE, including a respirator.

  • Use dry clean-up procedures such as a high-efficiency vacuum cleaner to avoid generating dust.[6]

  • Place spilled material in an appropriately labeled container for disposal.[6]

Disposal:

  • Dispose of waste in accordance with all applicable Federal, State, and local laws.[7]

  • Do not allow this compound to enter sewers or surface and ground water.[2]

  • For household disposal, it is recommended to mix the medicine with an undesirable substance like coffee grounds or kitty litter, place it in a sealed plastic bag, and then in the trash.[10][11] However, for laboratory waste, professional disposal services should be used.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_risk Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal RA Assess Task-Specific Risks (e.g., weighing, preparing solutions) HD Identify Hazards: - Toxic if swallowed - Skin sensitizer RA->HD leads to Resp Respiratory Protection: Respirator (if dust is generated) RA->Resp if applicable Gloves Hand Protection: Chemical-resistant gloves (e.g., nitrile) HD->Gloves Gown Body Protection: Lab coat or gown HD->Gown Eye Eye Protection: Safety glasses with side shields HD->Eye Decon Decontaminate reusable PPE Gloves->Decon Dispose Dispose of single-use PPE in designated waste Gown->Dispose Eye->Decon Resp->Dispose

PPE Selection Workflow for this compound Handling.

Donning_Doffing_Procedure cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Wash1 Wash Hands Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2

Step-by-Step PPE Donning and Doffing Procedure.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.